4-Bromo-6-chloropyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPQAGSTMGZXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468994 | |
| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933041-13-5 | |
| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-chloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-6-chloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the bromination of 6-chloropyridazin-3-amine to yield 3-amino-4-bromo-6-chloropyridazine, followed by the conversion of this intermediate to the final product via a diazotization and hydrolysis reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the electrophilic bromination of the commercially available 6-chloropyridazin-3-amine at the 4-position. The subsequent step is a Sandmeyer-type reaction where the amino group of the resulting 3-amino-4-bromo-6-chloropyridazine is converted to a hydroxyl group via a diazonium salt intermediate, which then tautomerizes to the more stable pyridazinone form.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine
This procedure details the bromination of 6-chloropyridazin-3-amine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| 6-Chloropyridazin-3-amine | 129.55 | 50 | 388 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 65 | 775 |
| Bromine (Br₂) | 159.81 | 92.7 (30 mL) | 580 |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (50 g, 388 mmol) and sodium bicarbonate (65 g, 775 mmol) is prepared in methanol (500 mL) in a suitable reaction vessel.
-
The mixture is cooled to 0°C using an ice bath.
-
Bromine (30 mL, 580 mmol) is added dropwise to the cooled mixture, maintaining the temperature at 0°C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]
-
Following the stirring period, half of the solvent volume is removed under reduced pressure.
-
The remaining mixture is then poured into ice water, which results in the formation of a solid precipitate.
-
The solid is collected by filtration and dried to yield 3-amino-4-bromo-6-chloropyridazine.
Purification (Optional, depending on desired purity):
The crude product can be further purified by flash chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent.[1]
Quantitative Data:
| Product | Yield (%) | Physical Appearance |
| 3-Amino-4-bromo-6-chloropyridazine | up to 99% | Solid |
Step 2: Synthesis of this compound
This procedure outlines the conversion of 3-amino-4-bromo-6-chloropyridazine to the target compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) |
| 3-Amino-4-bromo-6-chloropyridazine | 208.44 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Sulfuric Acid (H₂SO₄) | 98.08 |
| Water (H₂O) | 18.02 |
Procedure:
-
3-Amino-4-bromo-6-chloropyridazine is dissolved in an aqueous solution of sulfuric acid.
-
The solution is cooled to 0-5°C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture, maintaining the temperature between 0-5°C to form the diazonium salt. The reaction is monitored for the absence of the starting amine using starch-iodide paper to test for excess nitrous acid.
-
Once the diazotization is complete, the reaction mixture is gently heated. The diazonium salt decomposes with the evolution of nitrogen gas, and the hydroxyl group is introduced onto the pyridazine ring.
-
The mixture is then cooled, and the resulting precipitate, 4-bromo-6-chloro-3(2H)-pyridazinone, is collected by filtration, washed with cold water, and dried.
Application in Drug Discovery: A Workflow for Inhibitor Development
While direct biological activity data for this compound is limited in the public domain, its structural motif is of significant interest in medicinal chemistry. Pyridazinone derivatives are known to possess a wide range of biological activities, including acting as inhibitors for various enzymes.[2][3][4][5][6] For instance, derivatives of the closely related 4-amino-pyridazin-3(2H)-one have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer.[7][8]
The following diagram illustrates a typical experimental workflow for the development of enzyme inhibitors, where a compound like this compound could serve as a key intermediate or scaffold.
Caption: A generalized workflow for the development of enzyme inhibitors.
This workflow highlights the critical role of synthetic chemistry in generating diverse molecules for biological screening. A scaffold such as this compound provides a versatile platform for creating a library of derivatives. These derivatives can then be screened against biological targets to identify "hit" compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to candidates for in vivo testing.
References
- 1. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 4-Bromo-6-chloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 4-Bromo-6-chloropyridazin-3(2H)-one. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on presenting the fundamental characteristics of the compound. Extensive searches for detailed experimental protocols, comprehensive reactivity data, and specific biological applications, including signaling pathway involvement, did not yield sufficient information for an in-depth analysis. The information presented herein is based on data from chemical supplier databases and general knowledge of pyridazinone chemistry.
Introduction
This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of bromine and chlorine atoms on the pyridazinone ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions. This guide aims to consolidate the known physicochemical properties of this compound to aid researchers in its potential application.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 933041-13-5 | - |
| Molecular Formula | C₄H₂BrClN₂O | - |
| Molecular Weight | 209.43 g/mol | - |
| IUPAC Name | 4-bromo-6-chloro-1,2-dihydropyridazin-3-one | - |
| Melting Point | 220-222 °C | [1] |
| Density (Predicted) | 2.16 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.13 ± 0.60 | |
| InChI | InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
| InChIKey | YUPQAGSTMGZXNO-UHFFFAOYSA-N | - |
| SMILES | O=c1[nH]nc(Cl)cc1Br | - |
Experimental Protocols
Reactivity and Stability
The reactivity of this compound is expected to be dictated by the pyridazinone ring and its halogen substituents.
-
Nucleophilic Aromatic Substitution: The chlorine and bromine atoms are potential sites for nucleophilic attack, allowing for the introduction of various functional groups. The relative reactivity of the C-Br versus the C-Cl bond would depend on the reaction conditions and the nature of the nucleophile.
-
N-Functionalization: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce further diversity.
-
Cross-Coupling Reactions: The bromo and chloro substituents could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form C-C, C-N, or C-O bonds.
Information regarding the stability and storage conditions is limited. As with many halogenated heterocyclic compounds, it should be stored in a cool, dry place, away from light and strong oxidizing agents.
Potential Applications in Drug Discovery
While there is no specific information on the biological activity or drug development applications of this compound, the broader class of pyridazinone derivatives has been extensively explored for various therapeutic targets. Given its structure as a functionalized pyridazinone, it could serve as a building block for the synthesis of novel compounds with potential activities in areas such as:
-
Oncology
-
Inflammation
-
Infectious diseases
-
Cardiovascular diseases
Logical Relationship Diagram
Due to the absence of specific experimental workflows or signaling pathway information for this compound, a detailed diagram cannot be generated. However, a conceptual workflow for its potential utilization in a drug discovery context can be visualized as follows:
Caption: Conceptual workflow for the synthesis and utilization of this compound in a drug discovery program.
Conclusion
This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, reactivity, and biological applications. The information provided in this guide is intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties. Researchers are encouraged to consult primary literature for general methods on pyridazinone chemistry and to perform their own characterization of this specific compound.
References
An In-Depth Technical Guide to 4-Bromo-6-chloropyridazin-3(2H)-one (CAS: 933041-13-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-6-chloropyridazin-3(2H)-one, a key heterocyclic intermediate in medicinal chemistry. This document consolidates its chemical properties, synthesis methodologies, and its significant role in the development of novel therapeutics, particularly as a scaffold for potent enzyme inhibitors.
Chemical and Physical Properties
This compound is a halogenated pyridazinone derivative. The presence of bromine and chlorine atoms, along with the lactam moiety, makes it a versatile building block for a variety of chemical transformations. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 933041-13-5 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂O | [2] |
| Molecular Weight | 209.43 g/mol | [2] |
| Melting Point | 220-222 °C | [1] |
| Appearance | Solid (form varies) | [3][4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Reactivity
Experimental Protocol: Synthesis of 4-Bromo-6-chloropyridazin-3-amine
This protocol is based on the bromination of 6-Chloropyridazin-3-amine.[5][6]
Materials:
-
6-Chloropyridazin-3-amine
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
Procedure:
-
Combine 6-Chloropyridazin-3-amine (1 equivalent) and sodium bicarbonate (2 equivalents) in methanol.
-
Cool the mixture to 0°C.
-
Slowly add bromine (1.5 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture.
-
To the filtrate, add water and perform a liquid-liquid extraction with ethyl acetate (3x).
-
Combine the organic layers and concentrate under reduced pressure.
-
The resulting residue can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-6-chloropyridazin-3-amine.[5]
The conversion of the 3-amino group to a 3-oxo group to yield the target compound, this compound, can be achieved through methods such as a Sandmeyer-type reaction or diazotization followed by hydrolysis, although specific protocols for this transformation on this substrate are not detailed in the available literature.
The reactivity of the pyridazinone core is of significant interest. The bromine and chlorine substituents offer opportunities for selective nucleophilic substitution reactions, and the overall scaffold is amenable to various cross-coupling reactions, making it a valuable intermediate for creating diverse chemical libraries.[7]
Applications in Drug Discovery and Medicinal Chemistry
The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][8][9][10]
Role as an Intermediate for PDE10A Inhibitors
A significant application of 4-Bromo-6-chloropyridazin-3-amine, and by extension, the pyridazinone derivative, is in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors.[3][11][12] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum and is a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[13]
Inhibitors of PDE10A can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn affects downstream signaling pathways. This has been shown to reverse the effects of dopamine receptor antagonists, suggesting a role as dopamine modulating agents.[14]
Derivatives of this compound are used to construct more complex heterocyclic systems, such as the imidazo[1,2-b]pyridazine scaffold, which has been identified as a privileged structure for potent PDE10A inhibition.[12][15]
General Workflow for Drug Discovery
The use of this compound as a building block in a drug discovery workflow is illustrated in the diagram below.
References
- 1. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [chemicalbook.com]
- 4. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [sigmaaldrich.com]
- 5. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. sarpublication.com [sarpublication.com]
- 10. researchgate.net [researchgate.net]
- 11. usbio.net [usbio.net]
- 12. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2011051342A1 - IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AND THEIR USE AS PDE10 INHIBITORS - Google Patents [patents.google.com]
- 15. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-6-chloropyridazin-3(2H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the heterocyclic compound, 4-Bromo-6-chloropyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While publicly available experimental data for this specific compound is limited, this guide outlines the expected spectroscopic characteristics based on established principles and data from analogous structures.
Compound Identification
Compound Name: this compound CAS Number: 933041-13-5 Molecular Formula: C₄H₂BrClN₂O Molecular Weight: 209.43 g/mol
Predicted Spectroscopic Data
Due to the scarcity of published experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of similar pyridazinone derivatives.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | Singlet (broad) | 1H | N-H |
| ~ 7.5 - 8.0 | Singlet | 1H | C₅-H |
Note: The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | C=O (C₃) |
| ~ 140 | C-Cl (C₆) |
| ~ 135 | C-H (C₅) |
| ~ 120 | C-Br (C₄) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 208/210/212 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 180/182/184 | [M - CO]⁺ | Loss of carbon monoxide. |
| 129/131 | [M - Br]⁺ | Loss of bromine radical. |
| 173/175 | [M - Cl]⁺ | Loss of chlorine radical. |
Note: The relative intensities of the isotopic peaks will depend on the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200 - 3000 (broad) | N-H stretching |
| 1680 - 1650 | C=O stretching (amide) |
| 1600 - 1550 | C=N stretching |
| 1300 - 1200 | C-N stretching |
| 800 - 700 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
Experimental Protocols
General Protocol for Pyridazinone Synthesis:
-
Reaction Setup: A mixture of the appropriate γ-keto acid and a slight molar excess of hydrazine hydrate in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyridazinone derivative.
Visualization of Structure Elucidation Workflow and Chemical Structure
The following diagrams illustrate the logical workflow for structure elucidation and the chemical structure of the target compound.
Caption: Logical workflow for the structure elucidation of a chemical compound.
References
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
The Diverse Biological Activities of Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The versatility of the pyridazinone ring allows for extensive chemical modifications, leading to the development of derivatives with potent and selective pharmacological profiles.[3][4] This technical guide provides an in-depth overview of the biological activities of pyridazinone derivatives, focusing on their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity
Pyridazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known multi-kinase inhibitor.[6] These compounds have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.
Induction of Apoptosis and Cell Cycle Arrest
Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compound 10l upregulates the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[6] This compound also induces G0-G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells.[6] Another derivative, Pyr-1 , has been found to induce apoptosis in acute promyelocytic leukemia cells by generating oxidative and proteotoxic stress.[5]
Inhibition of Tubulin Polymerization
Some pyridazinone derivatives appended with a quinoline moiety have shown considerable inhibitory effects on tubulin cellular localization, suggesting a mechanism of action that involves disruption of the microtubule network, which is essential for cell division.[7]
Targeting the TFAP4/Wnt/β-catenin Signaling Pathway
A novel pyridazinone-based andrographolide derivative, A61 , has demonstrated potent anti-gastric cancer activity by inhibiting the TFAP4/Wnt/β-catenin signaling pathway. This compound was found to inhibit the transcriptional activity and nuclear localization of TFAP4 in gastric cancer cells.[8]
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 10l | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [6] |
| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [6] |
| 10l | NCI-60 Panel | GI50 | 1.66 - 100 µM | [6] |
| 17a | NCI-60 Panel | GI50 | 1.66 - 100 µM | [6] |
| 17a | VEGFR-2 | IC50 | - | [6] |
| Pyr-1 | 22 human cancer cell lines | CC50 | Low µM to nM | [5] |
| Compound 43 | Renal cancer, NSCLC | - | Full cell death | [7] |
| Compound 43 | Pancreatic cancer (panc-1, paca-2) | IC50 | 2.9 µM, 2.2 µM | [7] |
| Olaparib | Ovarian cancer | IC50 | 0.015 µM | [7] |
| Fluzoparib | Breast, Ovarian, Gastric cancer | IC50 | 1.46 nmol/l | [7] |
| Talazoparib | Breast, Prostate cancer | IC50 | 0.0002 µM | [7] |
| E-7016 | Melanoma | IC50 | 0.04 µM | [7] |
| Compound 38 | FGFR1-driven NCI-H1581 xenograft | TGI | 91.6% | [7] |
| A61 | Gastric cancer cells | - | ~5-fold more potent than 5-FU | [8] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60-cell line screen is a well-established method for identifying and characterizing novel anticancer agents.
-
Cell Culture: The 60 human tumor cell lines, representing nine different cancer types, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on their doubling time.
-
Drug Addition: After a 24-hour incubation period, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the plates over a 5-log concentration range.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells are fixed in situ with trichloroacetic acid (TCA).
-
The plates are washed and air-dried.
-
The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader.
-
-
Data Analysis: The growth inhibition is calculated relative to untreated control cells and a time-zero control. This allows for the determination of both cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[9][10]
Signaling Pathway: VEGFR-2 Inhibition by Pyridazinone Derivatives
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives.
Cardiovascular Activity
Pyridazinone derivatives have demonstrated significant potential in the treatment of cardiovascular diseases, primarily through their vasodilator and antiplatelet activities.[11][12]
Vasodilator Effects
Many pyridazinone derivatives act as direct vasodilators or target pathways such as the renin-angiotensin-aldosterone system and phosphodiesterases.[7] For example, some pyrrole-substituted aryl pyridazinones have shown potent antihypertensive activity by inhibiting phenylephrine-induced contraction in isolated rat aorta.[7] The l-isomer of Bemoradan is a potent positive inotropic agent that inhibits cardiac phosphodiesterase III.[7]
Antiplatelet Activity
Certain 6-substituted and 2,6-disubstituted pyridazinones have exhibited antiplatelet activity comparable to aspirin.[12] These compounds can inhibit platelet aggregation induced by ADP and collagen, which plays a crucial role in the pathogenesis of cardiovascular diseases.[12]
Table 2: Cardiovascular Activity of Pyridazinone Derivatives
| Compound | Activity | Assay | Result | Reference |
| Bemoradan (l-isomer) | Positive inotropic | Cardiac phosphodiesterase III inhibition | Potent | [7] |
| Compound 6 | Vasodilator | In vivo (rat) | ED50 = 1.6 µmol/kg | [7] |
| Compound 7 | Vasodilator | In vitro (sheep carotid arteries) | % inhibition = 33.04 | [7] |
| Compounds 8a, 8b | Antihypertensive | In vitro (isolated rat aorta) | 48.8%, 44.2% inhibition of phenylephrine contraction | [7] |
| Compound 9 | Vasodilator | - | IC50 = 0.051 µM | [7] |
| Compound 10 | Vasodilator, Antiplatelet | - | IC50 = 35.3 µM | [7] |
| Imazodan (5-methyl derivative) | PDE III inhibitor | In vitro (guinea pig ventricular muscle) | IC50 = 0.6 µM | [7] |
| PC-09 | Antiplatelet | - | - | [13] |
| Tricyclic 4-methyl-pyridazinones | Inotropic, Vasodilator, PDE-III inhibitor | - | High | [12] |
Experimental Protocol: In Vitro Vasodilation Assay using Isolated Rat Aorta
This assay is a standard method to evaluate the direct vasodilator effect of compounds on vascular smooth muscle.
-
Tissue Preparation:
-
The thoracic aorta is dissected from a rat and placed in Krebs-Henseleit buffer.
-
The aorta is cleaned of adhering connective and adipose tissues.
-
The aorta is cut into rings of approximately 3-4 mm in length.
-
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration and Contraction:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The functional integrity of the endothelium is assessed by pre-contracting the rings with phenylephrine (an α1-adrenergic agonist) and then inducing relaxation with acetylcholine (an endothelium-dependent vasodilator).
-
-
Drug Application: After washing and re-equilibration, the aortic rings are pre-contracted again with phenylephrine. Once a stable contraction is achieved, the test compound is added in a cumulative manner to obtain a concentration-response curve.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[14][15][16][17]
Logical Relationship: Cardiovascular Therapeutic Potential of Pyridazinones
Caption: Therapeutic potential of pyridazinones in cardiovascular diseases.
Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many compounds exhibiting potent activity and a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[13] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Several pyridazinone derivatives have shown high selectivity for COX-2 over COX-1.[4]
Inhibition of Phosphodiesterase 4 (PDE4)
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which has anti-inflammatory effects. Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors, demonstrating the ability to regulate the production of pro-inflammatory cytokines and chemokines.[18]
Reduction of Pro-inflammatory Cytokines and Mediators
Pyridazinone derivatives have been shown to reduce the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4]
Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Emorfazone | - | - | Marketed analgesic and anti-inflammatory drug | [13] |
| Compound 5a | COX-2 | IC50 | 0.77 µM | [4] |
| Compound 5f | COX-2 | IC50 | 1.89 µM | [4] |
| Compound 5a | COX-2 Selectivity Index | SI | 16.70 | [4] |
| Compound 5f | COX-2 Selectivity Index | SI | 13.38 | [4] |
| Compound 5a | TNF-α reduction (LPS-induced RAW264.7) | % reduction | 87% | [4] |
| Compound 5a | IL-6 reduction (LPS-induced RAW264.7) | % reduction | 76% | [4] |
| Compound 5f | TNF-α reduction (LPS-induced RAW264.7) | % reduction | 35% | [4] |
| Compound 5f | IL-6 reduction (LPS-induced RAW264.7) | % reduction | 32% | [4] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | - | Promising activity and selectivity | [18] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[19][20]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow: Anti-inflammatory Screening
Caption: A typical workflow for the screening of anti-inflammatory pyridazinone derivatives.
Antimicrobial Activity
Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][21] The development of dual-function agents with both antimicrobial and anticancer properties is an emerging area of research, particularly relevant for immunocompromised cancer patients.[6]
Antibacterial Activity
Several series of pyridazinone derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] For example, compound 10h exhibited potent activity against S. aureus, while compound 13 was highly effective against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.[6][21]
Antifungal Activity
Some pyridazinone derivatives have also displayed significant antifungal activity. For instance, compound 8g showed notable activity against Candida albicans.[6]
Table 4: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microorganism | Activity Metric | Value (µM or µg/mL) | Reference |
| 10h | Staphylococcus aureus | MIC | 16 µg/mL | [6] |
| 8g | Candida albicans | MIC | 16 µg/mL | [6] |
| 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC | 7.8 µM | [21] |
| 13 | A. baumannii | MIC | 3.74 µM | [21] |
| 13 | P. aeruginosa | MIC | 7.48 µM | [21] |
| 3 | S. aureus (MRSA) | MIC | 4.52 µM | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[22][23][24][25][26]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
The pyridazinone scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The extensive research into their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties has led to the identification of numerous potent and selective compounds. This technical guide has summarized the key findings in these areas, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. The continued exploration of pyridazinone chemistry holds great promise for the development of novel and effective therapeutic agents for a wide range of diseases. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. sarpublication.com [sarpublication.com]
- 14. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. apec.org [apec.org]
- 25. benchchem.com [benchchem.com]
- 26. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide to the Core Mechanism of Action of 4-Bromo-6-chloropyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropyridazin-3(2H)-one and its tautomeric form, 3-Amino-4-bromo-6-chloropyridazine, represent a pivotal scaffold in modern medicinal chemistry. While the compound itself is primarily utilized as a key intermediate, its inherent structural features provide a versatile platform for the development of potent and selective inhibitors and degraders of various high-value biological targets. The strategic placement of bromo and chloro substituents allows for differential reactivity, enabling sequential functionalization through cross-coupling reactions. This guide delves into the core mechanisms of action of pharmacologically active molecules derived from this privileged pyridazinone core, focusing on their interactions with key enzymes and signaling pathways implicated in oncology, neuroscience, and inflammatory diseases.
The primary therapeutic potential of derivatives from this scaffold has been demonstrated in the modulation of three principal targets: Phosphodiesterase 10A (PDE10A), FMS-like Tyrosine Kinase 3 (FLT3), and the chromatin-remodeling proteins SMARCA2 and SMARCA4. This document will elucidate the mechanism of action for each, present relevant quantitative data for lead compounds, and provide detailed experimental protocols for assessing their activity.
I. Inhibition of Phosphodiesterase 10A (PDE10A)
Derivatives of the this compound core, particularly imidazo[1,2-b]pyridazines, have emerged as potent inhibitors of PDE10A.[1][2] PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By regulating the levels of these second messengers, PDE10A plays a crucial role in modulating striatal signaling, which is integral to motor control, cognition, and reward pathways.[3][4]
Mechanism of Action
Inhibition of PDE10A by pyridazinone-derived compounds leads to an accumulation of cAMP and cGMP in medium spiny neurons.[4] This elevation of cyclic nucleotides enhances the activity of downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), thereby modulating neuronal excitability and synaptic plasticity.[3] The therapeutic hypothesis for PDE10A inhibitors in conditions like schizophrenia is based on their ability to rebalance striatal signaling, mimicking some of the effects of dopamine D2 receptor antagonists but potentially with a better side-effect profile.[5][6] The pyridazinone core and its elaborations are designed to fit into the active site of PDE10A, establishing key interactions that block substrate binding and hydrolysis.[7]
Quantitative Data for Representative PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 16f | PDE10A | 0.76 | Biochemical Assay | [7] |
| MP-10 | PDE10A | 0.37 | Biochemical Assay | [8] |
| TP-10 | PDE10A | < 50 | Biochemical Assay | [9] |
| CPL500036 | PDE10A | High Potency | Not Specified | [6] |
Experimental Protocols
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the in vitro potency of compounds against PDE10A.[10][11][12][13]
-
Reagent Preparation :
-
Recombinant human PDE10A enzyme is diluted to an optimal concentration (e.g., 10-20 pg/µl) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 0.03% Tween-20).
-
A fluorescently labeled substrate, such as FAM-cAMP, is prepared at a working concentration (e.g., 200 nM).
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add the diluted inhibitor solutions.
-
Add the FAM-cAMP substrate solution to all wells except the blank.
-
Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to the test wells and positive control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the reaction by adding a binding agent that specifically binds to the fluorescent monophosphate product.
-
Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of PDE10A activity.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Workflow for a PDE10A Fluorescence Polarization Assay.
II. Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
A significant number of anticancer agents have been developed from the this compound scaffold, with a particular focus on inhibiting FMS-like Tyrosine Kinase 3 (FLT3).[14][15] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[14] Activating mutations in FLT3, such as internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[14][16]
Mechanism of Action
Imidazo[1,2-b]pyridazine derivatives synthesized from the parent pyridazinone act as ATP-competitive inhibitors of FLT3.[14] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FLT3 and the subsequent activation of downstream pro-survival signaling pathways, including RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR.[14][17] By blocking these pathways, the inhibitors induce cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[17] Several compounds from this class have demonstrated potent activity against both wild-type and mutated forms of FLT3, including those that confer resistance to other inhibitors.[16][18]
Quantitative Data for Representative FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 34f | FLT3-ITD | 4 | MV4-11 | 7 | [14][15] |
| 34f | FLT3-D835Y | 1 | MOLM-13 | 9 | [14][15] |
| 13 | FLT3-D835Y | 29.54 | MV4-11 | 15.77 | [18] |
| 8v | FLT3-D835Y | 1.5 | MV4-11 | 6.8 | [19] |
| 8v | FLT3-D835Y/F691L | 9.7 | Ba/F3-FLT3-ITD-D835Y-F691L | 16.9 | [19] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a luminescent assay to measure the activity of FLT3 and the inhibitory potential of test compounds.[20][21][22]
-
Reagent Preparation :
-
Recombinant FLT3 enzyme is diluted in kinase assay buffer.
-
A suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP are prepared at optimal concentrations.
-
Test compounds are serially diluted in DMSO.
-
-
Kinase Reaction :
-
The kinase, substrate, and test compound are incubated together in a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used by a luciferase to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.
-
-
Data Analysis :
-
The luminescent signal is measured using a luminometer.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of FLT3 inhibitors on the viability of FLT3-dependent cancer cell lines (e.g., MV4-11, MOLM-13).[20]
-
Cell Plating :
-
AML cells are seeded into 96-well plates at an appropriate density.
-
-
Compound Treatment :
-
Cells are treated with serial dilutions of the test compounds.
-
-
Incubation :
-
The plates are incubated for a period of time (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement :
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Data Analysis :
-
The luminescence is read on a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
-
Inhibition of FLT3 Signaling by Pyridazinone Derivatives.
III. Degradation of SMARCA2/4
More recently, the pyridazine scaffold is being explored for the development of degraders of the SWI/SNF chromatin-remodeling complex ATPases SMARCA2 and SMARCA4.[23][24] These proteins are essential for regulating gene expression, and mutations in the SWI/SNF complex are found in about 20% of human cancers.[23][25] A synthetic lethal relationship exists where cancer cells with a loss-of-function mutation in SMARCA4 become dependent on SMARCA2 for survival, making selective SMARCA2 degradation a promising therapeutic strategy.[23][26]
Mechanism of Action
Unlike traditional inhibitors, compounds derived from the pyridazine core are being designed as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[24][26] These molecules are bifunctional, containing a ligand that binds to SMARCA2/4 and another ligand that recruits an E3 ubiquitin ligase.[24] This induced proximity leads to the ubiquitination of SMARCA2/4 and its subsequent degradation by the proteasome.[24] This approach aims to eliminate the target protein entirely, which can be more effective and durable than simple inhibition, especially for non-enzymatic protein functions.
Quantitative Data for Representative SMARCA2/4 Ligands and Degraders
| Compound | Target | Kd (nM) / IC50 | Assay Type | Reference |
| SMARCA2-IN-4 | SMARCA2B | 262 (Kd) | Binding Assay | [27] |
| SMARCA2-IN-4 | SMARCA4 | 417 (Kd) | Binding Assay | [27] |
| SMARCA2-IN-8 | SMARCA2 | 5 nM (IC50) | Biochemical Assay | [27] |
| SMARCA2-IN-8 | SMARCA4 | 6 nM (IC50) | Biochemical Assay | [27] |
| G-6599 | SMARCA2/4 | Not specified | Degrader | [28] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.[29][30][31][32][33]
-
Compound Treatment :
-
Intact cells are treated with the test compound or a vehicle control.
-
-
Thermal Challenge :
-
The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are stabilized and remain soluble at higher temperatures.
-
-
Cell Lysis and Fractionation :
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
-
Protein Detection :
-
The amount of the target protein (e.g., SMARCA2) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis :
-
A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Mechanism of SMARCA2/4 Degradation by a PROTAC.
Conclusion
The this compound core is a highly valuable scaffold in drug discovery, enabling the development of molecules that modulate diverse and critical biological targets. The derivatives of this compound have shown significant promise as inhibitors of PDE10A for neurological disorders, inhibitors of FLT3 for the treatment of AML, and as degraders of SMARCA2/4 for oncology applications. The versatility of this chemical starting point, combined with a deep understanding of the mechanisms of action of its derivatives, continues to drive the innovation of novel therapeutics for challenging diseases. The experimental protocols and data presented herein provide a foundational guide for researchers engaged in the exploration and optimization of this important class of compounds.
References
- 1. usbio.net [usbio.net]
- 2. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. WO2011051342A1 - IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AND THEIR USE AS PDE10 INHIBITORS - Google Patents [patents.google.com]
- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 7. Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. FLT3 Kinase Enzyme System Application Note [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. WO2022029617A1 - 6-substituted pyridazine compounds as smarca2 and/or smarca4 degraders - Google Patents [patents.google.com]
- 24. CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents [patents.google.com]
- 25. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 30. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Pyridazinones: A Technical Guide to a Versatile Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "magic moiety" or privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point in the search for new therapeutic agents.[3][4] This technical guide provides an in-depth review of substituted pyridazinones, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a particular emphasis on anticancer, antimicrobial, and anti-inflammatory applications.
Core Synthesis Strategies
The versatility of the pyridazinone scaffold stems from the ease of its functionalization at multiple positions around the ring.[5][6] A common and foundational synthetic route involves the reaction of β-aroylpropionic acids with hydrazine hydrate. This straightforward condensation reaction efficiently constructs the core pyridazinone ring system, which can then be subjected to a variety of substitution reactions to generate diverse libraries of compounds.
A generalized workflow for the synthesis and initial screening of substituted pyridazinones is depicted below. This process highlights the key stages from precursor selection to the identification of biologically active lead compounds.
Anticancer Activity
Substituted pyridazinones have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Many derivatives function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and survival.[9][10]
Targeting Kinase Signaling Pathways
A significant area of research has focused on pyridazinone derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By mimicking the binding interactions of established kinase inhibitors like Sorafenib, novel pyridazinone-based diarylurea derivatives have been developed.[11] These compounds often feature a urea or thiourea linker and a terminal substituted phenyl ring, which are crucial for hydrogen bonding and hydrophobic interactions within the kinase's ATP-binding pocket.[11]
The mechanism often involves the inhibition of a kinase cascade, preventing downstream signaling required for cell proliferation and survival. For example, inhibition of C-Terminal Src Kinase (CSK) by pyridazinone derivatives can enhance T-cell activation, an important strategy in immuno-oncology.[12][13]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative substituted pyridazinones against various cancer-related targets and cell lines.
| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |
| Pyridazinone-Diarylurea | VEGFR-2 | IC₅₀ | 60.70 - 1800 nM | [11] |
| Pyridazino[4,5-b]indol-4-one | PI3Kα | IC₅₀ | 0.091 µM | [14] |
| Pyridazino[4,5-b]indol-4-one | IMR-32 (Neuroblastoma) | IC₅₀ | 0.04 µM | [14] |
| Pyrazolo[3,4-d]pyridazinone | FGFR (in xenograft model) | TGI (at 50 mg/kg) | 91.6% | [9] |
| Quinoline-Pyridazinone | Panc-1 (Pancreatic Cancer) | IC₅₀ | 2.9 µM | [9] |
| Olaparib (Pyridazinone-based) | PARP | IC₅₀ | 0.015 µM | [9] |
| Talazoparib (Pyridazinone-based) | PARP | IC₅₀ | 0.0002 µM | [14] |
| Pyrazolopyridine-based | C-Src Kinase (CSK) | IC₅₀ | 5 nM | [13] |
IC₅₀: Half-maximal inhibitory concentration; TGI: Tumor Growth Inhibition; PARP: Poly(ADP-ribose) polymerase; FGFR: Fibroblast growth factor receptor.
Experimental Protocol: NCI-60 Cell Line Screening
A common protocol for evaluating the anticancer potential of novel compounds is the U.S. National Cancer Institute's 60 human tumor cell line screen (NCI-60).
-
Compound Preparation: The synthesized pyridazinone derivative is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour incubation period, the test compound is added at various concentrations.
-
The plates are incubated for an additional 48 hours.
-
Following incubation, adherent cells are fixed with trichloroacetic acid.
-
Cell viability is determined using a sulforhodamine B (SRB) protein stain.
-
The absorbance is measured at 515 nm.
-
-
Data Analysis: Results are expressed as the percentage of growth inhibition. From this, key parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) are calculated.[11]
Antimicrobial Activity
In an era of growing antimicrobial resistance, pyridazinone derivatives offer a promising scaffold for the development of new anti-infective agents.[11] Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[15][16][17]
Structure-Activity Relationship (SAR) in Antimicrobials
The antimicrobial SAR for pyridazinones indicates that the nature and position of substituents are critical for activity and spectrum.[11][17]
-
Core Heterocycle: The pyridazine ring itself is considered essential for both antibacterial and antifungal activities.[11]
-
Substitution Patterns:
-
The introduction of a fluoro group at the para position of a phenyl substituent can enhance activity against Gram-negative bacteria.[17]
-
Conversely, an electron-donating methyl group can increase potency against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[17]
-
Hydrolysis of ester groups to their corresponding carboxylic acids has been shown to increase activity against Gram-negative species like P. aeruginosa and A. baumannii.[17]
-
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Pyridazinone-Diarylurea (8g) | Candida albicans | MIC | 16 | [11] |
| Pyridazinone-Diarylurea (10h) | Staphylococcus aureus | MIC | 16 | [11] |
| Pyridazinone Congeners (IX) | S. aureus & MRSA | MIC | 0.5 - 128 | [11] |
| 3(2H)-Pyridazinone (14c) | Bacillus subtilis | MIC | 15.62 | [16] |
| Pyridazinone Derivative (7) | S. aureus (MRSA) | MIC | 3.74 - 8.92 µM | [17] |
| Pyridazinone Derivative (13) | A. baumannii | MIC | 3.74 µM | [17] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted in growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration.
-
Compound Dilution: The test pyridazinone compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][17]
Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Some derivatives exhibit improved safety profiles, such as reduced gastrointestinal ulceration, compared to classic NSAIDs.[4][6]
Mechanism of Action
The primary anti-inflammatory mechanism for many pyridazinones is the inhibition of COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[4] Certain vicinally disubstituted pyridazinones, such as ABT-963, have shown high selectivity for COX-2 over COX-1, which is associated with a lower risk of gastrointestinal side effects.[4] Other pyridazinone derivatives have been shown to inhibit phosphodiesterase-4 (PDE-4) or disrupt lipopolysaccharide (LPS)-induced inflammatory signaling pathways.[18]
The workflow for evaluating anti-inflammatory potential often starts with in vitro enzyme assays followed by in vivo models of inflammation.
Quantitative Data: Anti-inflammatory and Vasodilator Activity
| Compound Class | Target/Action | Activity Metric | Value | Reference |
| ABT-963 | COX-2/COX-1 Selectivity | Ratio | 276:1 | [4] |
| Pyrazolo[3,4-d]pyridazinone | PDE-5 Inhibition | IC₅₀ | 34 nM | [9] |
| Dihydropyridazin-3(2H)-one | MABP Reduction | % Reduction | 41.84% | [9] |
| Pyrrole-substituted Aryl Pyridazinone | Inhibition of Phenylephrine Contraction | % Inhibition | 48.8% | [9] |
MABP: Mean Arterial Blood Pressure; PDE-5: Phosphodiesterase-5.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week. They are fasted overnight before the experiment but allowed access to water.
-
Compound Administration: The test pyridazinone derivative, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the drug-treated group.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 17. mdpi.com [mdpi.com]
- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-chloropyridazin-3(2H)-one
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-6-chloropyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents predicted spectroscopic data based on the analysis of related structures.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental data for this compound in publicly accessible databases, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of similar pyridazinone derivatives and the known effects of halogen substituents on spectroscopic measurements.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.5 (ring CH) | Singlet | The single proton on the pyridazinone ring is expected to appear as a singlet in this region. |
| ¹H | 12.0 - 14.0 (NH) | Broad Singlet | The N-H proton of the pyridazinone ring is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. |
| ¹³C | 155 - 165 (C=O) | - | The carbonyl carbon is expected to resonate in this downfield region. |
| ¹³C | 140 - 150 (C-Cl) | - | The carbon atom attached to the chlorine is expected in this range. |
| ¹³C | 115 - 125 (C-Br) | - | The carbon atom bonded to bromine is anticipated to appear here. |
| ¹³C | 130 - 140 (C-H) | - | The carbon atom attached to the ring proton is expected in this region. |
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| N-H Stretch | 3100 - 3300 | The stretching vibration of the N-H bond in the pyridazinone ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | The stretching vibration of the C-H bond on the aromatic ring. |
| C=O Stretch (Amide) | 1650 - 1690 | The carbonyl stretching of the pyridazinone ring, characteristic of a cyclic amide. |
| C=N Stretch | 1580 - 1640 | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| C-Cl Stretch | 700 - 850 | The stretching vibration of the carbon-chlorine bond. |
| C-Br Stretch | 500 - 650 | The stretching vibration of the carbon-bromine bond. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio | Notes |
| [M]⁺ | 208, 210, 212 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The most abundant peak will be at m/z 208 (C₄H₂⁷⁹Br³⁵ClN₂O). The relative intensities of the isotopic peaks will be a key identifier. |
| [M-Br]⁺ | 129, 131 | Fragmentation involving the loss of a bromine radical. The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |
| [M-Cl]⁺ | 173, 175 | Fragmentation due to the loss of a chlorine radical. The isotopic pattern will be characteristic of a molecule containing one bromine atom. |
| [M-CO]⁺ or [M-N₂H]⁺ | 180, 182, 184 | Loss of a neutral molecule such as carbon monoxide or diazene, leading to a significant fragment ion cluster. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of pyridazinone derivatives and related halogenated heterocyclic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyridazinone derivatives due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of approximately 16 ppm, centered around 8 ppm. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a spectral width of about 220 ppm, centered around 110 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.
-
To confirm the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum. The N-H peak should disappear or significantly diminish.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind a small amount of the solid sample to a fine powder.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a thick paste (mull).
-
Spread the mull thinly and evenly between two KBr or NaCl plates.
-
Mount the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately to distinguish its peaks from those of the sample.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) before running the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent will depend on the ionization technique being used (e.g., ESI, APCI).
-
-
Instrumentation and Data Acquisition:
-
Analyze the sample using a mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are better for less volatile or more polar molecules.
-
For EI, a direct insertion probe may be used to introduce the solid sample.
-
For ESI or APCI, the sample solution is introduced via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) to observe the molecular ion and significant fragment ions.
-
High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazinone-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid researchers and drug development professionals in leveraging this promising scaffold for the discovery of novel therapeutics.
I. Oncological Targets of Pyridazinone Derivatives
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.[1]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyridazinone derivatives have been successfully designed to inhibit several important kinases.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] Pyridazinone-based inhibitors act as ATP-competitive binders in the kinase domain of VEGFR-2, thereby blocking downstream signaling.[1]
Table 1: VEGFR-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylurea Derivative 17a | - | Data not specified | [3] |
| Pyridazinone-based diarylurea 10l | A549/ATCC | GI50 1.66-100 | [3] |
| Pyridazinone-based diarylurea 17a | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [3] |
Pyridazinone scaffolds have also been shown to target a range of other kinases implicated in cancer, including:
-
B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway. A pyridazinone derivative with a thiourea linker demonstrated an IC50 of 24.79 nM against B-Raf.[4]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling. A pyrazolo[3,4-d]pyridazinone derivative showed potent BTK inhibition with an IC50 of 2.1 nM.[4]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation and differentiation. A novel pyrazolo[3,4-d]pyridazinone derivative demonstrated potent FGFR inhibition and tumor growth inhibition of 91.6% in a xenograft model.[4]
-
Feline Sarcoma-Related (FER) Tyrosine Kinase: A non-receptor tyrosine kinase. A pyrido-pyridazinone derivative showed strong enzyme inhibitory activity with an IC50 of 0.5 nM.[5]
-
c-Met Kinase: A receptor tyrosine kinase whose overactivation promotes tumorigenesis. A 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivative was identified as a highly selective and potent c-Met inhibitor.[6]
-
Phosphoinositide 3-Kinase (PI3K): A lipid kinase involved in cell growth and survival. A pyridazino[4,5-b]indol-4-one derivative showed submicromolar affinity for PI3Kα (IC50 = 0.091 μM).[7]
Non-Kinase Oncological Targets
Beyond kinase inhibition, pyridazinone derivatives have shown efficacy against other important cancer targets.
-
Poly (ADP-ribose) Polymerase (PARP): Involved in DNA repair, PARP inhibitors are effective in cancers with BRCA mutations. Pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives have been reported as potent PARP-1 inhibitors with IC50 values of 0.148 µM and 0.152 µM.[7]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. A pyridazin-3(2H)-one derivative with a quinoline moiety showed IC50 values of 2.9 and 2.2 μM against human pancreas cancer cell lines.[4]
-
Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of purines and pyrimidines.[8]
Signaling Pathway: VEGFR-2 Inhibition by Pyridazinone Derivatives
Caption: Inhibition of VEGFR-2 signaling by pyridazinone-based compounds.
II. Anti-inflammatory Targets of Pyridazinone Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[9] Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators.[10]
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[11] Selective COX-2 inhibitors offer a safer alternative to traditional NSAIDs by sparing the gastroprotective COX-1 enzyme.[12]
Table 2: COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 2d | >100 | 0.019 | >5263 | [13] |
| 2f | >100 | 0.015 | >6667 | [13] |
| 3c | >100 | 0.018 | >5556 | [13] |
| 3d | >100 | 0.019 | >5263 | [13] |
| ABT-963 | - | - | 276 | [12] |
Phosphodiesterase 4 (PDE4)
PDE4 is the predominant phosphodiesterase isozyme in inflammatory cells, where it hydrolyzes cyclic AMP (cAMP).[14] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[14][15]
Table 3: PDE4 Inhibitory Activity of a Pyridazinone Derivative
| Compound | Target | IC50 (µM) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising activity and selectivity | [14][15] |
Signaling Pathway: Anti-inflammatory Action via PDE4 Inhibition
Caption: Pyridazinone-mediated inhibition of PDE4 and its anti-inflammatory effect.
III. Cardiovascular Targets of Pyridazinone Derivatives
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[4][16]
Phosphodiesterases (PDEs)
In the cardiovascular system, PDEs regulate the levels of cAMP and cGMP, which are critical second messengers in smooth muscle relaxation and cardiac contractility.[17]
-
PDE3 Inhibitors: These agents, such as Bemoradan, exhibit positive inotropic and vasodilatory effects, making them useful in the treatment of heart failure.[4][16]
-
PDE5 Inhibitors: By increasing cGMP levels, these compounds cause vasodilation and are used to treat erectile dysfunction and pulmonary hypertension. A tricyclic pyridazinone derivative showed potent and selective PDE5 inhibition with an IC50 of 34 nM.[4]
Table 4: PDE Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Tricyclic Derivative 27 | PDE5 | 34 | [4] |
| Sildenafil (Reference) | PDE5 | 20 | [4] |
| Milrinone (Reference) | PDE3 | - | [4] |
| Bemoradan (RWJ-22867) | PDE3 | Potent inhibitor | [4] |
Other Cardiovascular Targets
-
α1- and α2-Adrenoceptors: A series of pyridazin-3(2H)-one derivatives demonstrated high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range, suggesting their potential as antihypertensive agents.[18]
-
Angiotensin-Converting Enzyme (ACE): A novel pyridazinone derivative showed an IC50 value of 5.78 µg/mL for ACE inhibition.[19]
IV. Neuroprotective Targets of Pyridazinone Derivatives
Monoamine Oxidase-B (MAO-B)
MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Pyridazinone derivatives have been developed as reversible and competitive inhibitors of MAO-B.[20]
V. Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of pyridazinone derivatives against ovine COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and COX-2 are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor (e.g., 500 µM phenol) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 5 minutes) at 37°C, the reaction is terminated by the addition of an acidic solution (e.g., 1 M HCl).
-
Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of pyridazinone derivatives.
Methodology:
-
Animals: Male Wistar rats are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time following compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow: Screening for COX-2 Inhibitors
Caption: A typical workflow for the discovery of pyridazinone-based COX-2 inhibitors.
VI. Conclusion
The pyridazinone scaffold has proven to be a highly versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated potent and selective activities against a wide range of therapeutic targets implicated in oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. jchemrev.com [jchemrev.com]
- 17. jaoc.samipubco.com [jaoc.samipubco.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 20. benchchem.com [benchchem.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Dihalopyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical development of dihalopyridazinones, a class of heterocyclic compounds that has emerged as a versatile scaffold in medicinal chemistry and agrochemical research. From their initial synthesis in the mid-20th century to their contemporary applications as potent biological agents, this document provides a comprehensive overview of their journey. It details the evolution of synthetic methodologies, the discovery of their diverse biological activities, and the elucidation of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of pyridazinone-based compounds.
A Historical Timeline: From Synthesis to Biological Significance
The story of dihalopyridazinones begins in the realm of synthetic organic chemistry, with early explorations into the reactivity of pyridazine rings. A pivotal moment in this history was the synthesis of 3,6-dichloropyridazine, a key intermediate that opened the door to a vast array of pyridazinone derivatives.
A significant early report on the synthesis of 3,6-dichloropyridazine was published in 1951 by R. H. Mizzoni and P. E. Spoerri. Their work laid a foundation for subsequent investigations into the chemistry of this heterocyclic system. Following this, a 1958 publication by Natu R. Patel and Raymond N. Castle described a new synthetic route for 3,6-dibromopyridazine, further expanding the library of available dihalopyridazinone precursors. These early synthetic efforts were crucial for enabling the later discovery of the diverse biological activities associated with this class of compounds.
The transition from chemical curiosities to biologically active molecules marked a new chapter for dihalopyridazinones. Researchers began to uncover their potential in various applications, initially in the agrochemical sector as herbicides and later in the pharmaceutical industry for a range of therapeutic indications. This evolution was driven by the unique chemical properties of the dihalopyridazinone core, which allows for facile substitution at the halogenated positions, enabling the generation of large and diverse chemical libraries for biological screening.
Evolution of Synthetic Methodologies
The synthesis of the dihalopyridazinone core has evolved significantly since the initial reports. The classical and most common approach involves the reaction of maleic anhydride or its derivatives with hydrazine to form a pyridazine-3,6-diol (maleic hydrazide), which is then halogenated.
General Synthetic Scheme:
Methodological & Application
Synthesis of Novel Derivatives from 4-Bromo-6-chloropyridazin-3(2H)-one: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 4-Bromo-6-chloropyridazin-3(2H)-one, a versatile scaffold for the development of biologically active compounds. These guidelines are intended for researchers, scientists, and professionals in the field of drug development seeking to explore new chemical entities with potential therapeutic applications.
Introduction
Pyridazin-3(2H)-one derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The presence of multiple reactive sites on the this compound core allows for a variety of chemical modifications, leading to the generation of diverse compound libraries for biological screening. The strategic derivatization of this scaffold can lead to the discovery of novel agents with potential applications in areas such as cancer, inflammation, and cardiovascular diseases.[4]
Synthetic Strategies and Key Reactions
The primary routes for the synthesis of novel derivatives from this compound involve nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine atoms on the pyridazinone ring allows for selective functionalization.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNA_r_) reactions. The bromine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 6-position. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.
Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6][7][8][9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position of the pyridazinone ring by reacting this compound with various boronic acids in the presence of a palladium catalyst and a base.[5][6] Microwave-assisted Suzuki-Miyaura coupling can significantly accelerate the reaction times and improve yields.[6]
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the synthesis of 4-amino-6-chloropyridazin-3(2H)-one derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-chloropyridazin-3(2H)-one derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 4-aryl-6-chloropyridazin-3(2H)-one derivatives. A facile synthesis of 6-aryl pyridazinones can be achieved using microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloropyridazinones.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-chloropyridazin-3(2H)-one derivative.
Data Presentation
The following tables summarize typical reaction outcomes for the synthesis of novel derivatives from this compound.
Table 1: Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-6-chloropyridazin-3(2H)-one | 85 |
| 2 | Piperidine | 4-(Piperidin-1-yl)-6-chloropyridazin-3(2H)-one | 82 |
| 3 | Aniline | 4-(Phenylamino)-6-chloropyridazin-3(2H)-one | 75 |
Table 2: Synthesis of 4-Aryl-6-chloropyridazin-3(2H)-one Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-chloropyridazin-3(2H)-one | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloropyridazin-3(2H)-one | 88 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-6-chloropyridazin-3(2H)-one | 90 |
Biological Activities and Potential Signaling Pathways
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[4] For instance, some pyridazinone derivatives have shown potent vasorelaxant activity, potentially through the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway by enhancing endothelial nitric oxide synthase (eNOS) expression.[10] Other derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key target in inflammation.[11]
Potential Signaling Pathway for Vasorelaxant Activity:
Caption: Proposed eNOS/NO/cGMP signaling pathway.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the efficient generation of novel derivatives from this compound. The versatility of this starting material, coupled with the potential for diverse biological activities of its derivatives, makes it a valuable scaffold for drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of these novel compounds is warranted to fully explore their therapeutic potential.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for 4-Bromo-6-chloropyridazin-3(2H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropyridazin-3(2H)-one and its tautomer, 3-Amino-4-bromo-6-chloropyridazine, are versatile heterocyclic building blocks crucial in medicinal chemistry and drug discovery. The pyridazine core is a significant pharmacophore, and the presence of bromo and chloro substituents at positions 4 and 6, respectively, allows for selective functionalization. This dual halogenation enables sequential reactions, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, making this intermediate a valuable scaffold for creating diverse molecular libraries. Its primary application lies in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines, which have shown significant potential as inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders like Huntington's disease and schizophrenia.[1]
Chemical Properties and Reactivity
This compound exists in equilibrium with its amino tautomer, 4-bromo-6-chloro-3-pyridazinamine. In the context of the synthetic applications discussed, the amine tautomer is the reactive species. The electron-deficient nature of the pyridazine ring, amplified by the two electron-withdrawing halogen atoms, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the halogens in SNAr reactions generally follows the order Br > Cl, allowing for selective substitution at the C4 position. The C-Br bond is also more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing another avenue for selective functionalization.
Key Applications and Synthetic Strategies
The primary application of this compound is in the synthesis of biologically active molecules, most notably as a precursor for potent and selective PDE10A inhibitors. The general synthetic strategies involve:
-
Synthesis of Imidazo[1,2-b]pyridazines: This is a key transformation where the amino group of the pyridazine intermediate reacts with an α-haloketone to form the fused imidazo[1,2-b]pyridazine ring system. This scaffold is central to the development of PDE10A inhibitors.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C4 position can be selectively displaced by various aryl or heteroaryl groups using palladium catalysis. This allows for the introduction of diverse substituents to modulate the pharmacological properties of the final compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The halogen atoms, primarily the more reactive bromine, can be displaced by nucleophiles such as amines, alcohols, and thiols. This provides a straightforward method for introducing a wide range of functional groups.
Data Presentation: Representative Reactions and Yields
The following tables summarize quantitative data for key reactions involving 4-bromo-6-chloropyridazin-3-amine.
Table 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-bromo-3-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine | 4-bromo-6-chloropyridazin-3-amine, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 1,4-Dioxane | 110 | 16 | 72 | WO2018/226622 |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60 | [2] |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 2 | 95 | [3] |
Note: Data for closely related substrates is provided to illustrate typical reaction conditions and yields.
Experimental Protocols
Protocol 1: Synthesis of 7-bromo-3-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
This protocol is adapted from patent WO2018/226622.
Materials:
-
4-bromo-6-chloropyridazin-3-amine (1.0 equiv)
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.1 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-6-chloropyridazin-3-amine (e.g., 5 g, 24.0 mmol) in 1,4-dioxane (100 mL), add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (e.g., 7.08 g, 26.4 mmol).
-
Heat the reaction mixture at 110 °C for 16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
The product, 7-bromo-3-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, is obtained as a solid (yield: 72%).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on established methods for Suzuki coupling of halo-heterocycles.[2][4]
Materials:
-
4-bromo-6-chloropyridazin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask, combine 4-bromo-6-chloropyridazin-3-amine, the arylboronic acid, and the base.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring for 18-22 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway of PDE10A Inhibition
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-6-chloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling of 4-bromo-6-chloropyridazin-3(2H)-one. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is key to the synthesis of novel compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For dihalogenated heterocyclic compounds like this compound, the differential reactivity of the halogen atoms allows for regioselective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of aryl or heteroaryl substituents at the 4-position of the pyridazinone core. This selective approach provides a straightforward route to a diverse range of 4-aryl-6-chloropyridazin-3(2H)-ones, which are valuable intermediates for further chemical elaboration in drug discovery and development.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the regioselective Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar dihalogenated N-heterocycles.[2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2 M Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2 M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 65-75 |
Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Two representative protocols for the Suzuki coupling of this compound are provided below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene and ethanol in a 4:1 ratio (v/v) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Add the 2 M aqueous Na₂CO₃ solution (3.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-6-chloropyridazin-3(2H)-one.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid, microwave-assisted Suzuki coupling reaction.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes.
-
Monitoring and Workup: After cooling to room temperature, monitor the reaction completion by TLC or LC-MS. Follow the workup and purification procedures as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: Key components for the Suzuki coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application of 4-Bromo-6-chloropyridazin-3(2H)-one in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropyridazin-3(2H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including two reactive halogen atoms at positions 4 and 6, and a lactam moiety, provide multiple sites for chemical modification. This allows for the facile synthesis of diverse molecular scaffolds, making it a valuable starting material for the development of novel therapeutic agents. The pyridazinone core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase and phosphodiesterase inhibitors.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various enzymes, playing a significant role in the treatment of immunological disorders and cancer.[3] Its derivatives have shown promise in targeting enzymes such as Interleukin-2-inducible T-cell kinase (ITK) and phosphodiesterase 4 (PDE4).
Inhibitors of Interleukin-2-inducible T-cell kinase (ITK)
ITK is a member of the Tec family of non-receptor tyrosine kinases and is a key regulator of T-cell receptor signaling. Its inhibition is a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases, as well as T-cell malignancies. The 3-oxo-2,3-dihydropyridazine scaffold derived from this compound has been successfully utilized to develop potent ITK inhibitors.[3]
Inhibitors of Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[4] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the inflammatory response. Pyridazinone derivatives have been developed as PDE4 inhibitors for the treatment of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4]
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activities of representative compounds synthesized from this compound.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| ITK Inhibitor 1 | ITK | Biochemical Assay | 15 | [3] |
| ITK Inhibitor 2 | ITK | Biochemical Assay | 28 | [3] |
| PDE4B Inhibitor | PDE4B | Biochemical Assay | 120 | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C6 position of the pyridazinone core.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNA)
This protocol outlines a general procedure for the nucleophilic aromatic substitution at the C6 position, which can also be applied to the C4 position depending on the substrate and reaction conditions.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., a substituted azetidine) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in an anhydrous aprotic solvent (DMF or DMSO) in a dry reaction vessel under an inert atmosphere.
-
Add the amine nucleophile and DIPEA to the reaction mixture.
-
Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of bioactive molecules.
Caption: Interleukin-2-inducible T-cell kinase (ITK) signaling pathway.
Caption: Phosphodiesterase 4 (PDE4) signaling pathway.
References
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridazinone Ring
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] Its derivatives have been investigated as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[1][6] This document provides detailed experimental procedures for the functionalization of the pyridazinone ring, a critical step in the synthesis of novel therapeutic candidates.
I. Synthesis of the Pyridazinone Core
The foundational pyridazinone structure can be synthesized through several reliable methods, primarily involving the cyclization of a 1,4-dicarbonyl precursor or its equivalent with hydrazine.
Protocol 1: Synthesis from β-Aroylpropionic Acids
A common and straightforward method involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[7][8]
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation. To a stirred solution of an appropriate aromatic hydrocarbon and succinic anhydride in a suitable solvent (e.g., carbon disulfide), add aluminum chloride (AlCl₃) portion-wise at a controlled temperature.[7][8]
-
Heat the reaction mixture and stir for several hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Isolate the resulting β-aroylpropionic acid by filtration or extraction and purify by recrystallization.
-
Step 2: Cyclization. Reflux the purified β-aroylpropionic acid with hydrazine hydrate (NH₂NH₂) in a suitable solvent such as ethanol.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the pyridazinone product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis from 2(3H)-Furanones
An alternative versatile method utilizes the reaction of 2(3H)-furanone derivatives with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.[6][9]
Experimental Protocol:
-
Dissolve the substituted 2(3H)-furanone derivative (1.0 equiv) in absolute ethanol.
-
Add hydrazine hydrate (1.2-1.5 equiv) dropwise to the stirred solution at room temperature.[9]
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. The pyridazinone product will often precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.[9]
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization.
II. N-Arylation of the Pyridazinone Ring
The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization, with N-arylation being a key transformation in modifying the pharmacological properties of these compounds.
Protocol 3: Copper-Catalyzed N-Arylation with Diaryliodonium Salts
This protocol describes a mild and efficient method for the N-arylation of pyridazinones using a copper catalyst.[10]
Materials:
-
Pyridazinone derivative
-
Diaryliodonium salt (e.g., Diphenyliodonium hexafluorophosphate)
-
Copper(I) chloride (CuCl)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Experimental Protocol:
-
To a flame-dried round-bottom flask, add the pyridazinone (1.0 equiv), diaryliodonium salt (1.1 equiv), and CuCl (10 mol%).[10]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe, followed by triethylamine (2.0 equiv).[10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated pyridazinone.
III. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridazinone core, typically at a halogenated position.[11][12][13] This is crucial for exploring structure-activity relationships.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of a bromo-pyridazinone derivative with an arylboronic acid.[11][14]
Materials:
-
Bromo-pyridazinone derivative (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)
-
(Hetero)arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent system (e.g., 1,2-dimethoxyethane (DME) and ethanol)
Experimental Protocol:
-
In a reaction vessel, combine the bromo-pyridazinone derivative (1.0 equiv), the (hetero)arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[15]
-
Add the solvent system (e.g., DME/Ethanol) and the aqueous base (e.g., 2M Na₂CO₃).[14]
-
Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting halide.[14][15]
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
IV. Data Presentation
The following tables summarize quantitative data for the biological activity of various functionalized pyridazinone derivatives.
Table 1: Vasodilatory and Antiplatelet Activity of Pyridazinone Derivatives
| Compound ID | Modification | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| 9 | 2-position substitution | Vasodilatory action | 0.051 | [6] |
| 10 | N,O-dibenzyl derivative | Vasodilator and antiplatelet | 35.3 | [6] |
| 16 | 6-phenyl-dihydropyridazinone | Vasorelaxant activity | 0.339 | [6] |
| 17 | Ester analog of 16 | Vasorelaxant activity | 1.225 | [6] |
| 18 | Hydrazide derivative of 16 | Vasorelaxant activity | 1.204 | [6] |
| 19 | 6-fluoroarylpyridazinone | Vasorelaxant activity | 0.250 | [6] |
| Prazosin | Standard | Vasorelaxant activity | 0.487 | [6] |
| Hydralazine | Standard | Vasorelaxant activity | 18.210 | [6] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Target | Biological Activity | IC₅₀ / TGI | Reference |
| 37 | BTK enzyme | Potent inhibition | 2.1 nM | [6] |
| 38 | FGFR | Anticancer effect | 91.6% TGI @ 50 mg/kg | [6] |
Table 3: MAO-B Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Modification | Biological Activity | IC₅₀ (µM) | Selectivity Index (MAO-B vs MAO-A) | Reference |
| TR16 | p-chloro substituent | MAO-B Inhibition | 0.17 | >235.29 | [16] |
| TR2 | p-chloro substituent | MAO-B Inhibition | 0.27 | 84.96 | [16] |
V. Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for the synthesis and functionalization of pyridazinones, and a simplified signaling pathway targeted by pyridazinone-based inhibitors.
Caption: A typical workflow for synthesizing and diversifying the pyridazinone scaffold.
Caption: Inhibition of the FGFR signaling pathway by a pyridazinone derivative.[6]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-6-chloropyridazin-3(2H)-one: A Versatile But Undocumented Building Block for Novel Agrochemicals
Despite its promising structural features for the synthesis of bioactive molecules, publicly available scientific literature and patents do not currently provide specific examples of agrochemicals developed directly from 4-bromo-6-chloropyridazin-3(2H)-one. This versatile pyridazinone building block, with its strategically positioned reactive sites—a bromine atom, a chlorine atom, and a lactam moiety—holds significant potential for the creation of new herbicides, fungicides, and insecticides. However, detailed application notes and protocols for its direct use in agrochemical synthesis remain elusive in the public domain.
Pyridazinone derivatives are a well-established class of compounds in the agrochemical industry, known for their diverse biological activities. These activities stem from the ability of the pyridazinone core to interact with various biological targets in weeds, fungi, and insects. While general synthetic routes to pyridazinone-based agrochemicals are documented, specific methodologies starting from this compound are not explicitly detailed in the reviewed literature.
General Applications of Pyridazinone Derivatives in Agrochemicals
Pyridazinone-containing molecules have been successfully commercialized and extensively researched for various agrochemical applications:
-
Herbicides: Pyridazinone derivatives are known to act as potent herbicides by inhibiting crucial plant enzymes. A notable target is the phytoene desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the destruction of chlorophyll and ultimately, the death of the weed. Another key target for some pyridazinone-based herbicides is the protoporphyrinogen oxidase (PPO) enzyme.
-
Fungicides: Certain pyridazinone derivatives have demonstrated efficacy against a range of plant pathogenic fungi. Their mode of action can vary, but some have been shown to interfere with cellular respiration and other vital metabolic processes in fungi.
-
Insecticides: The pyridazinone scaffold is also present in some insecticides. These compounds can act on the nervous system of insects or disrupt their development and life cycle.
Potential Synthetic Utility of this compound
The structure of this compound offers several avenues for the synthesis of diverse agrochemical candidates. The differential reactivity of the bromine and chlorine atoms allows for selective substitution reactions, enabling the introduction of various functional groups to modulate biological activity.
A hypothetical synthetic workflow for utilizing this building block could involve:
Caption: Potential synthetic pathways using this compound.
Experimental Protocols: A General Approach
While specific protocols for this compound are not available, a general procedure for the synthesis of related pyridazinone derivatives can be extrapolated. For instance, the synthesis of N-substituted pyridazinones often involves the reaction of a halo-pyridazinone with an appropriate amine in the presence of a base.
General Protocol for Nucleophilic Substitution:
-
To a solution of the halo-pyridazinone in a suitable solvent (e.g., N,N-dimethylformamide, acetonitrile, or ethanol), add the desired nucleophile (e.g., an amine, alcohol, or thiol).
-
Add a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Quantitative Data Presentation
Without specific examples of agrochemicals derived from this compound, it is not possible to present a table of quantitative data on their efficacy. Such a table would typically include:
-
Compound ID: A unique identifier for the synthesized molecule.
-
Target Weed/Fungus/Insect: The specific pest against which the compound was tested.
-
Bioassay Type: The experimental setup (e.g., pre-emergence, post-emergence, in vitro).
-
Efficacy Data: Quantitative measures such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or percent inhibition at a given concentration.
Conclusion
This compound represents a building block with high potential for the development of novel agrochemicals. Its di-halogenated structure allows for diverse chemical modifications, paving the way for the synthesis of large libraries of compounds for biological screening. However, at present, there is a notable absence of published research detailing its specific applications in the agrochemical sector. Further research and publication in this area would be of significant interest to the scientific community involved in the discovery and development of new crop protection agents. Researchers, scientists, and drug development professionals are encouraged to explore the synthetic possibilities of this compound to unlock its potential in creating the next generation of effective and environmentally benign agrochemicals.
Application Notes: Development of c-Met Kinase Inhibitors Featuring a Pyridazinone Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant activation of the c-Met signaling pathway, through genetic alterations such as mutation, amplification, or overexpression, is strongly implicated in the progression and metastasis of numerous human cancers.[3][4][5] This makes c-Met an attractive and clinically validated target for the development of novel anticancer therapeutics.[6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of c-Met have emerged as a promising strategy to counteract its oncogenic effects.[8]
Among the various heterocyclic scaffolds explored for c-Met inhibition, the pyridazinone core has garnered significant attention. Pyridazinone derivatives have been successfully designed as potent and selective ATP-competitive inhibitors of c-Met.[9][10] The pyridazinone moiety often serves as a hinge-binding motif, forming critical hydrogen bond interactions within the kinase domain of c-Met.[1][2] This application note provides an overview of the development of pyridazinone-based c-Met inhibitors, summarizes key structure-activity relationship (SAR) data, and provides detailed protocols for their preclinical evaluation.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[11] This activation triggers the recruitment of downstream adaptor proteins and initiates multiple intracellular signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2][4] These pathways are central to driving the cellular programs of proliferation, survival, and motility that contribute to tumor growth and metastasis.[4][5]
Development Workflow for Pyridazinone-Based c-Met Inhibitors
The discovery and development of novel pyridazinone-based c-Met inhibitors typically follow a structured, multi-stage process. This workflow begins with initial hit identification and progresses through lead optimization to preclinical candidate selection.
Data Presentation: In Vitro Activity of Pyridazinone-Based c-Met Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyridazinone-based compounds against c-Met kinase and various cancer cell lines.
Table 1: c-Met Kinase Inhibitory Activity
| Compound ID | c-Met IC50 (nM) | Reference Compound | c-Met IC50 (nM) | Reference |
| 2m | 0.71 | Chidamide | - | [1][12] |
| 53 | 0.6 | Foretinib | 1.8 | [6][7] |
| 52 | 0.8 | Foretinib | 1.8 | [7] |
| 41 | 0.9 | Foretinib | 1.8 | [7] |
| 42 | 1.2 | Foretinib | 1.8 | [7] |
| 19 | - | - | - | [9] |
| 2d | Low nM | Compound 1 | Low nM | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50%.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) | Reference |
| 2m | EBC-1 | Potent | Chidamide | EBC-1 | Less Potent | [1] |
| 2m | HCT-116 | Potent | Chidamide | HCT-116 | Less Potent | [1] |
| 53 | A549 | 0.003 | Foretinib | - | - | [6][7] |
| 53 | HepG2 | 0.49 | Foretinib | - | - | [6][7] |
| 53 | MCF-7 | 0.006 | Foretinib | - | - | [6][7] |
| 52 | A549 | 0.04 | - | - | - | [7] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit the growth of the cancer cell line by 50%. EBC-1 is a c-Met addicted lung cancer cell line.
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of pyridazinone compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (active)
-
ULight™-poly-GT peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Stop/Detection buffer (e.g., 1X Detection Buffer with 20 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume assay plates (white)
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these solutions into the kinase reaction buffer to achieve a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the appropriate wells of the 384-well plate. For control wells, add 5 µL of kinase buffer with the equivalent percentage of DMSO.
-
Enzyme Addition: Dilute the recombinant c-Met enzyme in kinase reaction buffer to a 4x working concentration. Add 5 µL of the diluted enzyme to all wells except the negative control ("no enzyme") wells.
-
Reaction Initiation: Prepare a 4x substrate/ATP mix by diluting the ULight™-poly-GT substrate and ATP in the kinase reaction buffer. Add 10 µL of this mix to all wells to initiate the kinase reaction. The final concentrations should be optimized but are typically around 50 nM for the substrate and the Km value of ATP for c-Met.
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the Eu-labeled anti-phosphotyrosine antibody to each well. The EDTA in the buffer will chelate the Mg2+ and stop the kinase reaction.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 or 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Plot the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Anti-proliferative Assay (MTT/CellTiter-Glo®)
This protocol measures the effect of pyridazinone inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., EBC-1, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Afterwards, carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for c-Met Phosphorylation
This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of c-Met and its downstream effectors (e.g., Akt, Erk) in treated cells.[1][2]
Materials:
-
Cancer cell line (e.g., EBC-1)
-
Serum-free and complete cell culture medium
-
HGF (optional, for stimulation)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (p-cMet), anti-total c-Met, anti-phospho-Akt (p-Akt), anti-total Akt, anti-phospho-Erk1/2 (p-Erk1/2), anti-total Erk1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Incubation: Treat the cells with various concentrations of the pyridazinone inhibitor or vehicle (DMSO) for 2-4 hours.
-
Stimulation (Optional): If the basal phosphorylation is low, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature by boiling for 5 minutes. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-cMet) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total c-Met, then anti-GAPDH).
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. A dose-dependent decrease in the p-cMet/total c-Met ratio indicates effective on-target activity of the inhibitor.[1][2]
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of pyridazinone-based c-Met inhibitors in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line known to be c-Met driven (e.g., EBC-1)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard-of-care positive control drug (optional)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: Administer the test compound and controls to the respective groups according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of the mice regularly (e.g., twice a week) to monitor for toxicity.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Efficacy Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics/biomarker studies). Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [stage.abbviescience.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Bioactive Pyridazinone-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The pyridazinone scaffold is considered a "wonder nucleus" because its derivatives exhibit diverse pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties.[1][3] Their versatile structure allows for facile functionalization, making them attractive candidates for the design and development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of bioactive pyridazinone-based compounds.
Design Strategies for Bioactive Pyridazinone Derivatives
The design of novel pyridazinone-based therapeutic agents often involves several key strategies:
-
Scaffold Hopping and Bioisosteric Replacement: Replacing a core scaffold in a known drug with a pyridazinone ring can lead to novel compounds with improved properties. For instance, the pyridine ring of the anticancer drug sorafenib can be replaced with a pyridazinone ring to generate new derivatives with potential dual anticancer and antimicrobial activities.[4]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the pyridazinone ring helps in identifying the key structural features required for a specific biological activity. For example, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the pyridazine 2-nitrogen was found to be associated with potent and selective PDE5 inhibitory activity.[5]
-
Mechanism-Based Design: Designing pyridazinone derivatives to target specific enzymes or receptors involved in disease pathology is a common approach. For instance, pyridazinone compounds have been designed as selective inhibitors of enzymes like VEGFR-2, BTK, COX-2, and phosphodiesterases.[5][6][7]
Synthesis of Pyridazinone Derivatives
A common and versatile method for the synthesis of the pyridazinone core involves the cyclocondensation of γ-keto acids with hydrazine hydrate.[8][9] Variations of this method allow for the introduction of diverse substituents on the pyridazinone ring.
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to navigate challenges in your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical approach is a two-step synthesis. The first step typically involves the synthesis of the precursor, 6-chloropyridazin-3(2H)-one, which is often achieved by the reaction of maleic anhydride with hydrazine and subsequent chlorination. The second step is the regioselective bromination of 6-chloropyridazin-3(2H)-one at the 4-position to yield the final product.
Q2: I am observing a low yield during the bromination of 6-chloropyridazin-3(2H)-one. What are the likely causes?
Low yields in this bromination step can stem from several factors.[1] Key areas to investigate include the purity of the starting 6-chloropyridazin-3(2H)-one, the choice of brominating agent and solvent, the reaction temperature, and the effectiveness of the work-up procedure. Incomplete reaction or the formation of side products, such as di-brominated species, are common culprits.[1]
Q3: My final product is difficult to purify. What are some common impurities?
Common impurities can include unreacted 6-chloropyridazin-3(2H)-one, over-brominated pyridazinones (e.g., 4,5-dibromo-6-chloropyridazin-3(2H)-one), and isomers if the regioselectivity of the bromination is not well-controlled. The purification strategy, often involving recrystallization or column chromatography, should be optimized to effectively separate these related structures.
Q4: Can I synthesize the pyridazinone ring and introduce the halogens in a different order?
Yes, alternative synthetic strategies exist, such as starting with mucochloric or mucobromic acid and reacting it with hydrazine.[2] However, controlling the regiochemistry of the halogen placements can be challenging with this approach. The stepwise synthesis starting from 6-chloropyridazin-3(2H)-one generally offers better control over the final structure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of 6-chloropyridazin-3(2H)-one (Precursor Synthesis)
-
Question: My yield of 6-chloropyridazin-3(2H)-one from the reaction of maleic anhydride and hydrazine followed by chlorination is consistently low. What should I investigate?
-
Answer: Low yields in this initial step are often traced back to several critical parameters.[1] Firstly, ensure the purity of your maleic anhydride and hydrazine starting materials. The cyclization reaction to form the pyridazinone ring can be sensitive to impurities.[1] Secondly, the reaction conditions for the cyclization, such as temperature and solvent, should be optimized. Protic solvents like ethanol or acetic acid are commonly used.[1] For the subsequent chlorination step, the choice of chlorinating agent (e.g., POCl₃, SOCl₂) and the reaction temperature are crucial to prevent product decomposition.
Issue 2: Incomplete Bromination or Low Conversion
-
Question: TLC analysis of my reaction mixture shows a significant amount of unreacted 6-chloropyridazin-3(2H)-one. How can I drive the bromination to completion?
-
Answer: To improve the conversion rate, consider the following adjustments:
-
Reaction Time and Temperature: An insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.[1] Monitor the reaction progress by TLC and consider extending the reaction time or moderately increasing the temperature.
-
Stoichiometry of Brominating Agent: Ensure you are using an adequate molar equivalent of the brominating agent (e.g., Br₂, NBS). A slight excess may be necessary to drive the reaction to completion.
-
Solvent Choice: The solvent can influence the reaction rate. Acetic acid is a common solvent for such brominations. Ensure your starting material is fully dissolved.
-
Issue 3: Formation of Multiple Products in the Bromination Step
-
Question: I am observing multiple spots on my TLC plate after the bromination reaction, suggesting the formation of byproducts. What are these likely to be and how can I minimize them?
-
Answer: The formation of multiple products often indicates a lack of selectivity.
-
Over-bromination: The most common side product is the di-brominated pyridazinone. To minimize this, you can try adding the brominating agent dropwise at a lower temperature to better control the reaction.
-
Side Reactions with Solvent: Depending on the solvent and conditions, side reactions can occur. Ensure the solvent is inert under the reaction conditions.
-
Degradation: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of the pyridazinone ring.[1]
-
Experimental Protocols
Synthesis of 6-chloropyridazin-3(2H)-one
A general procedure involves the reaction of maleic anhydride with hydrazine hydrate in a suitable solvent like ethanol to form maleic hydrazide. This is followed by chlorination, for example, by refluxing with phosphorus oxychloride (POCl₃). The crude product is typically purified by recrystallization.
Synthesis of this compound
The following is a representative protocol for the bromination of 6-chloropyridazin-3(2H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: While stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the flask at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water. The precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Bromination
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor by TLC. |
| Impure Starting Material | Recrystallize or purify the 6-chloropyridazin-3(2H)-one precursor. |
| Suboptimal Solvent | Screen alternative solvents like acetic acid or a mixture with water. |
| Degradation of Product | Use milder reaction conditions (lower temperature, controlled addition of bromine). |
| Inefficient Work-up | Ensure complete precipitation of the product and minimize losses during filtration and washing. |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| 4,5-Dibromo-6-chloropyridazin-3(2H)-one | Excess brominating agent or high temperature. | Use a controlled stoichiometry of bromine (e.g., 1.1 eq). Add bromine slowly at a lower temperature. |
| Unreacted Starting Material | Insufficient brominating agent or reaction time. | Increase the amount of brominating agent slightly or extend the reaction time. |
| Tarry Byproducts | High reaction temperatures or presence of impurities. | Maintain a controlled temperature and ensure the purity of starting materials and reagents. |
Visualizations
References
Technical Support Center: Purification of Crude 4-Bromo-6-chloropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-6-chloropyridazin-3(2H)-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude this compound?
A1: The two primary recommended techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 220-222 °C. A broad melting range for your purified material may indicate the presence of residual impurities.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: A mixture of ethanol and water has been reported as a suitable solvent system for the recrystallization of this compound. The optimal ratio of ethanol to water will need to be determined experimentally to ensure good recovery and purity.
Q4: Is column chromatography effective for purifying this compound?
A4: Yes, column chromatography can be an effective method for purifying this compound, particularly for removing impurities with different polarities. For a structurally related compound, 3-Amino-4-bromo-6-chloropyridazine, a mobile phase of 1:1 hexane/ethyl acetate has been used successfully with a silica gel stationary phase.[1] For the target compound, which is more polar due to the keto group, a more polar solvent system may be required.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The solution has become supersaturated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the recrystallization solvent is higher than the melting point of the solute, or significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature, and then cool slowly.- Try a different solvent or solvent system with a lower boiling point. |
| Crystals are colored. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the washing solvent is thoroughly chilled before use.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is either too high or too low. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio to achieve good separation on the TLC plate. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic compound).- The column is overloaded with the sample. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to reduce strong interactions with the silica gel.- Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., a mixture of hexane and ethyl acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Mobile Phase | Ethanol/Water | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Expected Purity | Good to Excellent | Excellent |
| Yield | Dependent on impurity profile and technique | Typically lower than recrystallization due to handling losses |
| Scale | Suitable for both small and large scales | More practical for small to medium scales in a lab setting |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Pyridazinone Cyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for pyridazinone cyclization.
Troubleshooting Guides
Issue: Low Yield of Pyridazinone Product
Low product yield is a common challenge in pyridazinone synthesis. The reaction temperature is a critical parameter that directly influences the reaction rate and the formation of byproducts.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low pyridazinone yields.
Systematic Approach to Optimizing Temperature:
-
Initial Temperature Selection: For the cyclocondensation of γ-ketoacids with hydrazine, a common starting point is refluxing in a protic solvent like ethanol.[1] However, for some substrates, room temperature may be sufficient and can minimize side reactions.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product. If the reaction is sluggish at a lower temperature, a gradual increase in heat is warranted.
-
Temperature Adjustment:
-
If the reaction is incomplete after a prolonged period at room temperature, gradually increase the temperature. Refluxing is a common and effective condition for driving the cyclization to completion.[1]
-
If you observe significant byproduct formation or decomposition of the product (e.g., charring, multiple spots on TLC), the reaction temperature may be too high. Consider running the reaction at a lower temperature or for a shorter duration. Excessively high temperatures can lead to side reactions such as N-N bond cleavage.[1]
-
Issue: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate indicates the formation of side products. Temperature plays a crucial role in controlling the selectivity of the reaction.
Common Temperature-Related Side Reactions:
-
Incomplete Cyclization (Hydrazone Formation): At lower temperatures, the initial formation of the hydrazone intermediate may be favored, but the subsequent cyclization to the pyridazinone ring can be slow. If the reaction is not heated sufficiently or for an adequate duration, the hydrazone may be isolated as a major byproduct.
-
Decomposition/Degradation: At excessively high temperatures, the reactants, intermediates, or the final pyridazinone product can decompose, leading to a complex mixture of products and a lower yield of the desired compound.[1]
-
N-N Bond Cleavage: Harsh reaction conditions, including high temperatures, can cause the cleavage of the nitrogen-nitrogen bond in the hydrazine or the pyridazinone ring, resulting in various degradation products.[1]
Logical Flow for Minimizing Side Products
Caption: A logical workflow for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for pyridazinone cyclization?
A1: There is no single optimal temperature for all pyridazinone syntheses, as it depends on the specific substrates and reaction conditions. However, a general guideline is to start with refluxing in ethanol, which is a widely used and effective condition for the cyclization of many β-aroylpropionic acids with hydrazine hydrate, often yielding good to excellent results.[1] For some systems, reactions at room temperature can also be high-yielding and may be preferred to avoid potential side reactions.[1]
Q2: How does reaction temperature affect the yield of my pyridazinone product?
A2: Reaction temperature has a significant impact on the yield. Too low a temperature may result in an incomplete reaction, leaving a substantial amount of starting material unreacted and thus leading to a low yield.[1] Conversely, excessively high temperatures can cause the decomposition of reactants or the desired product, which also decreases the overall yield.[1]
Q3: I am getting a low yield. Should I increase the temperature?
A3: If you have confirmed that your starting materials are pure and the reaction is simply not proceeding to completion at a lower temperature (as determined by TLC or LC-MS), then a gradual increase in temperature is a logical next step. Moving from room temperature to reflux is a common strategy to improve the reaction rate and yield.[1]
Q4: My reaction mixture is turning dark, and the yield is low. What does this indicate?
A4: A dark reaction mixture, often accompanied by the formation of insoluble materials, can be an indication of decomposition or polymerization, which is often caused by excessive heat. In this case, you should consider lowering the reaction temperature.
Q5: Can I run the cyclization at room temperature?
A5: Yes, in some cases, pyridazinone cyclization can proceed efficiently at room temperature, particularly with reactive substrates.[1] Running the reaction at room temperature can be advantageous as it often leads to a cleaner reaction profile with fewer side products. If a reaction is known to be facile, starting at room temperature is a good strategy.
Data Presentation
The following table summarizes the effect of reaction temperature on the synthesis of pyridazinone derivatives based on literature reports. This data can aid in the selection of appropriate reaction conditions.
| Starting Materials | Product | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Ethanol | Reflux | 4-6 hours | 85 | [1] |
| Phenyl-fulvene and Hydrazine Hydrate | Phenyl-substituted 5,6-fused ring pyridazine | Methanol | Room Temperature | 24 hours | 71 | [1] |
| Thienyl-fulvene and Hydrazine Hydrate | Thienyl-substituted 5,6-fused ring pyridazine | Methanol | Room Temperature | 24 hours | 43 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one at Reflux Temperature[1]
This protocol describes the synthesis of a pyridazinone derivative via cyclocondensation at elevated temperature.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine at Room Temperature[1]
This protocol provides an example of a pyridazinone synthesis conducted at ambient temperature.
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, combine phenyl-fulvene (1 equivalent) with methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3 times).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: Regioselective Synthesis of Pyridazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the regioselective synthesis of pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity during the synthesis of pyridazinone derivatives?
The primary challenges in the regioselective synthesis of pyridazinone derivatives stem from the presence of two adjacent nitrogen atoms in the pyridazinone ring, which can lead to the formation of regioisomers. Key factors influencing regioselectivity include:
-
Nature of Starting Materials: The symmetry of 1,4-dicarbonyl compounds or other precursors is crucial. Unsymmetrical starting materials can react at different positions, yielding a mixture of products.[1]
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly impact the regiochemical outcome of the reaction.[1][2]
-
Steric and Electronic Effects: The electronic properties and steric hindrance of substituents on the reacting molecules play a vital role in directing the reaction to a specific site.[1][2]
Q2: Which synthetic methods are commonly employed to control regioselectivity in pyridazinone synthesis?
Several methods are utilized to achieve high regioselectivity:
-
Cycloaddition Reactions: Inverse-electron-demand aza-Diels-Alder reactions and 1,3-dipolar cycloadditions are powerful tools for the regioselective construction of the pyridazinone core.[2][3][4][5][6] The regioselectivity in these reactions is often governed by the frontier molecular orbitals of the reactants.[7][8][9]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, offer a versatile approach for the functionalization of pyridazinone scaffolds with high regiocontrol.[10][11]
-
Condensation Reactions: The classical approach involving the condensation of γ-ketoacids or 1,4-dicarbonyl compounds with hydrazines can also be controlled by carefully selecting the reaction conditions and substituents on the starting materials.[1][12]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridazinone Product
Symptoms: The isolated yield of the target pyridazinone derivative is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, monitoring for potential degradation.[1][13] - Ensure efficient stirring for heterogeneous reactions. |
| Purity of Starting Materials | - Purify starting materials (e.g., γ-ketoacids, hydrazines) before use. Impurities can lead to side reactions.[1] |
| Suboptimal Reaction Conditions | - Screen different solvents (e.g., protic vs. aprotic).[1] - Optimize the choice and amount of catalyst or base.[13] |
| Product Degradation | - Use milder reaction conditions if the product is sensitive to heat or pH.[13] - Employ a milder workup procedure. |
| Inefficient Water Removal | - In condensation reactions, use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, which can shift the equilibrium towards the product.[1] |
Issue 2: Formation of a Mixture of Regioisomers
Symptoms: Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product indicates the presence of more than one regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unsymmetrical Starting Materials | - When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups may have similar reactivity. Modify the substrate to enhance the reactivity difference between the two sites.[1] |
| Lack of Steric or Electronic Control | - Introduce bulky substituents on the starting materials to sterically hinder one reaction site.[1] - Modify the electronic properties of the substituents to favor reaction at a specific position. Electron-donating or withdrawing groups can influence the nucleophilicity or electrophilicity of the reaction centers.[1][8] |
| Inappropriate Reaction Conditions | - Systematically vary the reaction temperature, as it can influence the kinetic versus thermodynamic product ratio.[2] - Screen different solvents with varying polarities.[1] - For metal-catalyzed reactions, screen different ligands and metal precursors. |
Issue 3: Undesired N-Alkylation or N-Acylation Products
Symptoms: When using substituted hydrazines or performing subsequent N-functionalization, a mixture of products alkylated/acylated at different nitrogen atoms is observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Similar Nucleophilicity of Nitrogen Atoms | - The two nitrogen atoms of the pyridazinone ring can have comparable nucleophilicity. |
| Steric Hindrance | - Use a bulkier alkylating or acylating agent to favor reaction at the less sterically hindered nitrogen atom.[1] |
| Electronic Effects | - The electron density on the nitrogen atoms is influenced by the substituents on the pyridazinone ring. Modify these substituents to electronically differentiate the two nitrogens.[1] |
| Reaction Conditions | - The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation/acylation. A milder base or a non-polar solvent might favor functionalization at a specific nitrogen.[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of a dihydropyridazinone via the condensation of a γ-ketoacid with hydrazine hydrate.[1]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Pyridazinone Derivatives under Different Conditions.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol, Reflux, 4-6h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [1] |
| 1,2,3-Triazines, 1-Propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | High | [2] |
| α-Halogeno hydrazones, Enaminones | Catalyst-free, Mild conditions | Substituted pyridazines | Good | [3] |
| Tetrazines, Alkynyl sulfides | Inverse-electron-demand Diels-Alder | Trisubstituted pyridazines | Not specified | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. sphinxsai.com [sphinxsai.com]
- 13. benchchem.com [benchchem.com]
stability issues of 4-Bromo-6-chloropyridazin-3(2H)-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-6-chloropyridazin-3(2H)-one under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in public literature, the guidance provided is based on established principles of organic chemistry and standard stability testing protocols for related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation in an acidic solution. What is the likely chemical process causing this instability?
A1: Under acidic conditions, the most probable degradation pathway for this compound is the acid-catalyzed hydrolysis of the endocyclic amide (lactam) bond within the pyridazinone ring.[1][2][3][4] This reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water.[1] This leads to the opening of the pyridazinone ring.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The primary degradation product would result from the cleavage of the amide bond in the pyridazinone ring. This would lead to the formation of a substituted carboxylic acid with a hydrazine moiety. Further degradation of this initial product may occur depending on the severity of the acidic conditions and temperature.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable method for monitoring the degradation of organic compounds is High-Performance Liquid Chromatography (HPLC), preferably with a stability-indicating method.[5][6] An appropriate HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound over time.[5] Combining HPLC with mass spectrometry (LC-MS) can help in the identification of the degradation products.[5]
Q4: What factors can influence the rate of degradation of this compound in acidic solutions?
A4: The rate of degradation is typically influenced by several factors:
-
pH: The rate of hydrolysis is often pH-dependent. For many lactams, degradation is accelerated at lower pH values.[7][8]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[6][8]
-
Acid Strength and Concentration: The type of acid and its concentration can affect the rate of degradation.
-
Solvent: The polarity and composition of the solvent system can also play a role.
Q5: How should I prepare and store solutions of this compound to minimize degradation?
A5: To ensure the stability of your solutions, consider the following best practices:
-
pH Control: If possible, maintain the pH of aqueous solutions close to neutral. If acidic conditions are required for your experiment, be aware of the potential for degradation and use the mildest acidic conditions feasible.
-
Temperature: Store stock solutions at low temperatures, such as -20°C.[6] For working solutions, prepare them fresh for each experiment and avoid long-term storage at room temperature.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.[6]
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Problem: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a solution of this compound that has been in an acidic buffer.
-
Possible Cause: These peaks likely represent degradation products of the compound.[6]
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound from a solid, properly stored sample and analyze it immediately. This will serve as your reference for an undegraded sample.[6]
-
Review Storage Conditions: Examine the storage conditions of the problematic solution. Was it exposed to low pH, elevated temperatures, or light for an extended period?[6]
-
Conduct a Forced Degradation Study: Intentionally degrade a sample under acidic conditions (e.g., 0.1 M HCl at an elevated temperature) and compare the resulting chromatogram to your experimental samples to confirm the identity of the degradation peaks.[5]
-
Issue 2: Loss of Biological Activity
-
Problem: You are using a solution of this compound in a biological assay with an acidic buffer, and you observe a decrease in the expected biological effect over time.
-
Possible Cause: The compound may be degrading under the assay conditions, leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Always use a freshly prepared solution for your biological experiments. Avoid using old solutions or those that have been stored under suboptimal conditions.[6]
-
Quantify the Active Compound: Use a validated analytical method, such as HPLC, to determine the actual concentration of this compound in your solution immediately before conducting the biological assay.[6]
-
Consider the Impact of Degradation Products: Be aware that the degradation products may be biologically inactive or could potentially interfere with the assay.
-
Quantitative Data on Stability
| Condition | Acid | Concentration | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 1 | HCl | 0.1 M | 25 | 0 | 100.0 |
| 6 | 98.2 | ||||
| 12 | 96.5 | ||||
| 24 | 92.8 | ||||
| 2 | HCl | 0.1 M | 50 | 0 | 100.0 |
| 2 | 91.3 | ||||
| 4 | 83.1 | ||||
| 8 | 68.9 | ||||
| 3 | H₂SO₄ | 0.1 M | 25 | 0 | 100.0 |
| 6 | 98.5 | ||||
| 12 | 97.1 | ||||
| 24 | 94.0 | ||||
| 4 | Acetic Acid | 1 M | 25 | 0 | 100.0 |
| 24 | 99.1 | ||||
| 48 | 98.3 |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Water bath or incubator
-
Syringe filters (0.45 µm)
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Stress: Pipette a known volume of the stock solution into a volumetric flask. Add a sufficient volume of 0.1 M HCl to initiate the degradation. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).[5]
-
Incubation: Incubate the solution at a controlled temperature (e.g., 50°C) in a water bath or incubator.
-
Sampling and Neutralization: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. Immediately neutralize the sample by adding an equimolar amount of 0.1 M NaOH to stop the degradation process.[5]
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a final concentration appropriate for your HPLC method. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the intact this compound and the appearance and increase of new peaks corresponding to degradation products.[5]
3. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Plausible degradation pathway of this compound via acid-catalyzed hydrolysis.
Caption: General experimental workflow for assessing the chemical stability of a compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the solubility of poorly soluble pyridazinone compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the solubility of pyridazinone compounds.
Q1: My pyridazinone compound shows very low solubility in aqueous buffers. What is the first step I should take?
A1: The initial step is to characterize the physicochemical properties of your compound. Understanding properties like pKa and LogP can guide your strategy. For many pyridazinone derivatives, which can be weakly basic or acidic, pH modification is the simplest and most direct approach to enhance aqueous solubility.[1]
-
Troubleshooting:
-
Determine the pKa: If your pyridazinone has a basic functional group, decreasing the pH to at least 2 units below the pKa will lead to protonation and the formation of a more soluble salt. Conversely, for acidic pyridazinones, increasing the pH above the pKa will enhance solubility.
-
Small-Scale pH Screening: Perform a small-scale solubility test across a range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9) to determine the pH-solubility profile of your compound.
-
Q2: Adjusting the pH is not providing sufficient solubility for my downstream experiments. What are the next steps?
A2: If pH adjustment is insufficient, the use of co-solvents is a common and effective next step.[2][3] Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.
-
Troubleshooting:
-
Co-solvent Selection: Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][5] DMSO, in particular, has shown to be a potent solubilizing agent for pyridazinone derivatives like 6-phenyl-pyridazin-3(2H)-one (PPD).[2][3]
-
Concentration Optimization: Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase the concentration while monitoring for any precipitation. Be mindful of the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays.
-
Q3: I need to prepare a solid dosage form. What are the most promising advanced techniques for enhancing the solubility and dissolution rate of pyridazinone compounds?
A3: For solid dosage forms, several advanced techniques can significantly improve the solubility and dissolution rate. The most common and effective methods include solid dispersions, nanosuspensions, and co-crystallization.[6][7][8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[9] By converting the crystalline drug to an amorphous form and increasing the surface area, solid dispersions can dramatically enhance dissolution.[9] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[10][11]
-
Nanosuspensions: This approach reduces the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution velocity.[7][8] Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic media.
-
Co-crystallization: This method involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[12] Co-crystals can exhibit significantly improved solubility and dissolution rates compared to the pure API.[12] Co-formers are typically selected from the Generally Regarded As Safe (GRAS) list.[12]
Q4: How do I choose the right excipients for my pyridazinone formulation?
A4: Excipient selection is critical and depends on the chosen solubility enhancement technique and the desired dosage form.
-
For Solid Dispersions: Hydrophilic polymers like PVP (e.g., PVP K30) and PEGs (e.g., PEG 6000) are commonly used as carriers.[10][11] Surfactants such as polysorbates (e.g., Tween 80) and sodium lauryl sulfate can also be included to improve wettability.[13][14]
-
For Nanosuspensions: Stabilizers are crucial to prevent particle aggregation. These can be surfactants (e.g., polysorbates, sodium lauryl sulfate) or polymers (e.g., hydroxypropyl methylcellulose, PVP).
-
For Oral Solid Dosage Forms: In addition to the above, you will need to consider standard tableting excipients like diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., PVP), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).[14][15][16]
Q5: How can I characterize the solid-state properties of my formulated pyridazinone compound?
A5: Characterization is essential to confirm the success of your formulation strategy. Key techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and to check for the conversion of the crystalline drug to an amorphous state in solid dispersions.[17][18] The absence of the drug's melting endotherm is indicative of an amorphous system.[18]
-
Powder X-Ray Diffraction (PXRD): To analyze the crystallinity of the drug. A crystalline drug will show sharp peaks, while an amorphous form will show a halo pattern.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier in solid dispersions or co-crystals.
-
In Vitro Dissolution Testing: This is a critical performance test to evaluate the extent and rate of drug release from the formulation. It is essential to use appropriate dissolution media, which may include biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions.[19]
Section 2: Data Presentation
The following tables summarize quantitative data on the solubility of select pyridazinone compounds.
Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (Mole Fraction, x10⁻¹) [4]
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water (x10⁻⁵) | 0.126 | - | - | - | - |
| Methanol (x10⁻³) | 5.18 | - | - | - | - |
| Ethanol (x10⁻³) | 8.22 | - | - | - | - |
| Isopropyl Alcohol (IPA) (x10⁻²) | 1.44 | - | - | - | - |
| 1-Butanol (x10⁻²) | 2.11 | - | - | - | - |
| 2-Butanol (x10⁻²) | 2.18 | - | - | - | - |
| Ethylene Glycol (EG) (x10⁻²) | 1.27 | - | - | - | - |
| Propylene Glycol (PG) (x10⁻²) | 1.50 | - | - | - | - |
| Ethyl Acetate (EA) (x10⁻²) | 6.81 | - | - | - | - |
| Polyethylene Glycol-400 (PEG-400) | 4.12 | - | - | - | - |
| Transcutol® | 3.46 | - | - | - | - |
| Dimethyl Sulfoxide (DMSO) | 4.03 | 4.19 | 4.38 | 4.55 | 4.73 |
Table 2: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in DMSO/Water Mixtures at 298.2 K (Mole Fraction) [2]
| Mass Fraction of DMSO | Mole Fraction Solubility of PPD |
| 0.0 | 5.82 x 10⁻⁶ |
| 0.1 | 1.35 x 10⁻⁵ |
| 0.2 | 3.89 x 10⁻⁵ |
| 0.3 | 1.15 x 10⁻⁴ |
| 0.4 | 3.63 x 10⁻⁴ |
| 0.5 | 1.14 x 10⁻³ |
| 0.6 | 3.72 x 10⁻³ |
| 0.7 | 1.21 x 10⁻² |
| 0.8 | 4.27 x 10⁻² |
| 0.9 | 1.41 x 10⁻¹ |
| 1.0 | 4.00 x 10⁻¹ |
Table 3: Solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Various Solvents at 313.2 K (Mole Fraction, x10⁻¹) [20]
| Solvent | Mole Fraction Solubility |
| Water (x10⁻⁶) | 1.61 |
| Ethanol (x10⁻³) | 6.96 |
| Isopropyl Alcohol (IPA) (x10⁻³) | 6.51 |
| 1-Butanol (x10⁻³) | 7.68 |
| 2-Butanol (x10⁻³) | 7.78 |
| Ethylene Glycol (EG) (x10⁻²) | 1.09 |
| Propylene Glycol (PG) (x10⁻²) | 1.03 |
| Ethyl Acetate (EA) (x10⁻²) | 1.45 |
| Polyethylene Glycol-400 (PEG-400) (x10⁻²) | 8.47 |
| Transcutol® | 5.24 |
| Dimethyl Sulfoxide (DMSO) | 6.77 |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the methodology used for determining the solubility of 6-phenyl-pyridazin-3(2H)-one.[2]
Objective: To determine the equilibrium solubility of a pyridazinone compound in a given solvent or solvent system.
Materials:
-
Pyridazinone compound
-
Selected solvent(s)
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of the pyridazinone compound to a vial containing a known volume or mass of the solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed at the set temperature to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the dissolved pyridazinone compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general protocol for preparing a solid dispersion, a widely used technique for solubility enhancement.[9][10]
Objective: To prepare a solid dispersion of a pyridazinone compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Pyridazinone compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
A common solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the pyridazinone compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).
-
Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum at a suitable temperature (e.g., 40-60 °C).
-
Continue the evaporation until a dry solid mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Section 4: Visualizations
Diagram 1: General Workflow for Solubility Enhancement
Caption: A stepwise approach to enhancing the solubility of pyridazinone compounds.
Diagram 2: Mechanism of Solid Dispersion
Caption: How solid dispersions improve the dissolution of crystalline drugs.
Diagram 3: Troubleshooting Decision Tree for Low Solubility
Caption: A decision-making guide for addressing solubility issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. mdpi.com [mdpi.com]
- 11. ajprd.com [ajprd.com]
- 12. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. rroij.com [rroij.com]
- 15. pharmajournal.net [pharmajournal.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. crystalpharmatech.com [crystalpharmatech.com]
- 19. biorelevant.com [biorelevant.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Halogenated Pyridazinones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving halogenated pyridazinone substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki reactions with halogenated pyridazinones?
Low yields in Suzuki couplings of halogenated pyridazinones can stem from several factors. Common issues include the decomposition of the boronic acid, the occurrence of side reactions such as dehalogenation (replacement of the halogen with a hydrogen) and homocoupling of the boronic acid, and difficult coupling of electron-deficient pyridazinones with arylboronic acids bearing strong electron-withdrawing groups.[1][2] The choice of catalyst, base, and solvent is also critical and can significantly impact the reaction outcome.
Q2: Which halogenated pyridazinone (Cl, Br, I) is the best starting material?
The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl.[3] While iodo- and bromo-pyridazinones are more reactive, chloro-pyridazinones are often more readily available and cost-effective. Successful couplings have been reported for both chloro- and bromo-pyridazinones.[1][2] The choice may depend on the specific reactivity of the coupling partners and the desired reaction conditions. For less reactive boronic acids, starting with a bromo- or iodo-pyridazinone may be advantageous.
Q3: Can the nitrogen atoms in the pyridazinone ring inhibit the palladium catalyst?
Yes, the nitrogen atoms in heteroaromatic compounds like pyridazinones can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This can lead to lower reaction rates and yields. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyridazinone nitrogen to the palladium.
Q4: What are the key side reactions to be aware of?
The primary side reactions to monitor are:
-
Dehalogenation: The halogen on the pyridazinone is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride species, which can form from reactions with the base, solvent, or trace water.[4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Hydrolytic deboronation: The boronic acid is hydrolyzed back to the corresponding arene, rendering it inactive for the cross-coupling reaction.[2]
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing low or no formation of the desired coupled product, consider the following troubleshooting steps.
Logical Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Switch to a more active catalyst system. For chloro-pyridazines, catalysts with bulky, electron-rich phosphine ligands like SPhos have proven effective.[1] Consider using palladium pre-catalysts that readily form the active Pd(0) species. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may also improve results.
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematically screen different bases, solvents, and temperatures. Microwave irradiation can significantly accelerate the reaction and improve yields.[1] For instance, a switch from traditional heating to microwave heating at 135-140 °C has been shown to be effective for 6-chloropyridazinones.[1]
-
-
Boronic Acid Decomposition:
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
-
Electron-Withdrawing Groups on Boronic Acid:
-
Solution: Arylboronic acids with strong electron-withdrawing groups can be unreactive. If possible, consider a synthetic route where the coupling partner functionalities are reversed.
-
Problem 2: Significant Dehalogenation Side Product
The presence of a significant amount of the dehalogenated pyridazinone indicates a competing reduction pathway.
Logical Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting workflow to minimize dehalogenation.
Possible Causes and Solutions:
-
Choice of Base: Strong bases, especially alkoxides, can promote the formation of palladium-hydride species that lead to dehalogenation.
-
Solution: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[1]
-
-
Solvent: Protic solvents like alcohols can be a source of hydrides.
-
Solution: Use aprotic solvents such as 1,4-dioxane, THF, or toluene.
-
-
Ligand: The ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired C-C bond formation and suppress dehalogenation.
-
Data Presentation: Catalyst and Base Screening
The following tables summarize reaction conditions and yields for Suzuki couplings of halogenated pyridazinones from the literature.
Table 1: Suzuki Coupling of 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one with Various Arylboronic Acids[1]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenyl | Pd-SPhos | KF | 1,4-Dioxane | 135-140 | 30 | 75 |
| 2 | 3-Methoxyphenyl | Pd-SPhos | KF | 1,4-Dioxane | 135-140 | 30 | 80 |
| 3 | 4-Methylphenyl | Pd-SPhos | KF | 1,4-Dioxane | 135-140 | 30 | 72 |
| 4 | Phenyl | CombiPhos Pd6 | Cs₂CO₃ | 1,4-Dioxane | 135 | 30 | 65 |
| 5 | 3-Thienyl | CombiPhos Pd6 | Cs₂CO₃ | 1,4-Dioxane | 135 | 30 | 30 |
| 6 | 4-Nitrophenyl | Pd-SPhos | KF | 1,4-Dioxane | 135-140 | 30 | No Reaction |
Reactions were performed under microwave irradiation.
Table 2: Suzuki Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine[2]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Formylphenyl | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 28 |
| 2 | 4-Cyanophenyl | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 25 |
| 3 | 4-Nitrophenyl | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14 |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a 6-Chloropyridazinone (General Procedure based on[1])
-
To a microwave vial, add the 6-chloropyridazinone (1.0 eq), arylboronic acid (3.0 eq), and KF (4.0 eq).
-
Add the Pd-SPhos catalyst (3-5 mol %).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 135-140 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Suzuki Coupling of a 3-Bromopyridazinone (General Procedure based on[2])
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add the 3-bromopyridazinone (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol %).
-
Add a mixture of DME, ethanol, and aqueous 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction may take up to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform, followed by washing with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one.
SECTION 1: Synthesis Workflow and Considerations
Overall Synthesis Scheme
The synthesis of this compound is typically a two-step process commencing from 6-chloropyridazin-3-amine. The initial step involves the regioselective bromination of the pyridazine ring to yield 4-Bromo-6-chloropyridazin-3-amine. This intermediate is then converted to the final product via a diazotization reaction followed by hydrolysis.
Key Reaction Steps and Scale-Up Considerations
-
Step 1: Bromination: This electrophilic aromatic substitution is generally straightforward. However, on a larger scale, controlling the addition of bromine and maintaining a consistent temperature are crucial to minimize the formation of over-brominated or other side products. Efficient stirring is also critical to ensure homogenous reaction conditions.
-
Step 2: Diazotization and Hydrolysis: This step is the most critical and sensitive part of the synthesis, especially during scale-up. The diazotization of the heterocyclic amine requires low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.[1] Premature decomposition of this salt can lead to significant yield loss and the formation of impurities.[1] The subsequent hydrolysis step requires careful temperature control to drive the reaction to completion without degrading the product.
SECTION 2: Troubleshooting Guide
Step 1: Bromination of 6-chloropyridazin-3-amine
2.1.1 FAQ: Low Yield of 4-Bromo-6-chloropyridazin-3-amine
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure slow, dropwise addition of bromine to maintain control over the reaction exotherm. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if necessary, ensuring the temperature remains in the optimal range. |
| Suboptimal Temperature | - Maintain a reaction temperature of 0-20 °C during and after the bromine addition.[2] - Use an efficient cooling bath to manage any exotherm, especially during scale-up. |
| Impure Starting Material | - Use pure 6-chloropyridazin-3-amine. Impurities can interfere with the reaction. |
| Loss during Work-up | - Ensure complete precipitation of the product by adding the reaction mixture to ice water.[2] - Optimize the extraction process if one is used, ensuring the correct solvent and pH. |
2.1.2 FAQ: Presence of Impurities in the Bromination Product
| Potential Cause | Recommended Action |
| Over-bromination | - Add bromine dropwise to avoid localized high concentrations. - Use the stoichiometric amount of bromine. |
| Unreacted Starting Material | - See "Incomplete Reaction" in the low yield FAQ. |
| Side Reactions | - Ensure the reaction temperature does not exceed the recommended range. |
| Inefficient Purification | - If necessary, purify the crude product by recrystallization or column chromatography using a suitable solvent system like hexane/ethyl acetate.[2] |
Step 2: Diazotization and Hydrolysis of 4-Bromo-6-chloropyridazin-3-amine
2.2.1 FAQ: Low Yield of this compound
| Potential Cause | Recommended Action |
| Decomposition of Diazonium Salt | - Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite.[1] - Use a calibrated thermometer and an efficient cooling system. - Avoid prolonged reaction times for the diazotization step. |
| Incomplete Diazotization | - Ensure the 4-Bromo-6-chloropyridazin-3-amine is fully dissolved in the acidic solution before adding sodium nitrite. - Add the sodium nitrite solution slowly and sub-surface to ensure efficient mixing. |
| Incomplete Hydrolysis | - After diazotization, warm the reaction mixture gradually to the optimal temperature for hydrolysis. Monitor the reaction by TLC or HPLC. - Ensure sufficient time is allowed for the hydrolysis to go to completion. |
| Formation of Phenolic Impurities | - Premature decomposition of the diazonium salt can lead to the formation of undesired phenols.[1] Maintaining a low temperature during diazotization is key to minimizing this. |
2.2.2 FAQ: Formation of Dark, Tar-Like Byproducts
| Potential Cause | Recommended Action |
| High Reaction Temperature | - This is a common sign of diazonium salt decomposition.[1] Immediately check and lower the reaction temperature. |
| Localized "Hot Spots" | - Ensure vigorous and efficient stirring, especially in larger reaction vessels, to maintain a uniform temperature. |
| Contaminated Reagents | - Use high-purity reagents. Impurities can catalyze the decomposition of the diazonium salt. |
2.2.3 FAQ: Incomplete Reaction or Presence of Starting Material
| Potential Cause | Recommended Action |
| Insufficient Nitrous Acid | - Ensure the correct stoichiometry of sodium nitrite and acid is used. |
| Amine Salt Precipitation | - Ensure the amine is fully dissolved as its salt in the acidic medium before cooling for diazotization. |
| Low Hydrolysis Temperature | - While the initial diazotization must be cold, the subsequent hydrolysis requires warming to proceed at a reasonable rate. Optimize the hydrolysis temperature. |
SECTION 3: Experimental Protocols
Synthesis of 4-Bromo-6-chloropyridazin-3-amine
-
Combine 6-Chloropyridazin-3-amine and sodium bicarbonate in methanol in a reaction vessel equipped with a stirrer and a dropping funnel.[2]
-
Cool the mixture to 0 °C using an ice bath.[2]
-
Slowly add bromine dropwise to the mixture, maintaining the temperature between 0-20 °C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 16 hours.[2]
-
Monitor the reaction to completion by TLC.
-
Reduce the volume of the solvent under reduced pressure.[2]
-
Pour the remaining mixture into ice water to precipitate the product.[2]
-
Collect the solid by filtration, wash with water, and dry to obtain 4-Bromo-6-chloropyridazin-3-amine.[2]
Synthesis of this compound
-
Dissolve 4-Bromo-6-chloropyridazin-3-amine in a suitable aqueous acid (e.g., sulfuric acid or hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.[1]
-
Stir the mixture at 0-5 °C for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Gradually warm the reaction mixture to facilitate the hydrolysis of the diazonium salt. The optimal temperature may vary and should be determined experimentally, but a gentle warming is typically required.
-
Monitor the evolution of nitrogen gas, which indicates the progress of the reaction.
-
Once the reaction is complete (as determined by TLC or HPLC), cool the mixture.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization if necessary.
SECTION 4: Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To monitor reaction progress, identify impurities, and determine the purity of the final product.
-
Typical Conditions: A reversed-phase C18 column is often suitable. The mobile phase could consist of a gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol. UV detection at a suitable wavelength (e.g., 254 nm) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the starting materials, intermediate, and final product.
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the proton on the pyridazinone ring. The chemical shift will be influenced by the electron-withdrawing halogen substituents.
-
¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyridazinone ring.
SECTION 5: Visual Workflow and Logic Diagram
Caption: Synthesis and troubleshooting workflow for this compound.
References
Technical Support Center: Purification of Pyridazinone Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridazinone reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridazinone product has poor crystallinity and forms an oil upon cooling. How can I obtain a solid product?
A1: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:
-
Reduce the cooling rate: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath.
-
Optimize the solvent system: The ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures. Experiment with different solvents or solvent mixtures. Sometimes adding an "anti-solvent" (a solvent in which the product is poorly soluble) dropwise to a solution of the product can induce crystallization.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal (a seed crystal) to the cooled, supersaturated solution to initiate crystallization.
-
Increase the concentration: If the solution is not sufficiently saturated, the driving force for crystallization will be low. Carefully evaporate some of the solvent to increase the concentration before attempting to crystallize.
Q2: I am observing significant product loss during recrystallization. What are the likely causes and how can I improve the yield?
A2: Low recovery during recrystallization can be attributed to several factors:
-
Suboptimal solvent choice: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider a different solvent or a solvent mixture that reduces solubility at lower temperatures.
-
Using too much solvent: It is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product completely. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the crystallization process to complete. This can range from a few hours to overnight. Cooling the flask in an ice bath can further maximize crystal formation.
Q3: My column chromatography separation is poor, with broad peaks and co-elution of my pyridazinone product with impurities. How can I improve the separation?
A3: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Solvent system (Mobile Phase):
-
Polarity: Systematically screen different solvent systems with varying polarities. A common starting point for pyridazinones is a mixture of a non-polar solvent like hexane or cyclohexane with a more polar solvent like ethyl acetate.
-
Additives: For basic pyridazinone compounds that may interact strongly with the acidic silica gel, causing tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
-
-
Stationary Phase:
-
Silica Gel vs. Alumina: If tailing persists on silica gel, consider using a different stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar pyridazinone derivatives, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol) may provide better separation.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.
-
Q4: How do I remove unreacted starting materials, such as hydrazine, from my reaction mixture?
A4: Excess hydrazine is a common impurity in pyridazinone synthesis. Here are a few strategies for its removal:
-
Aqueous Extraction: Hydrazine is soluble in water. You can perform a liquid-liquid extraction by dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with water or brine. The hydrazine will partition into the aqueous layer.[2]
-
Scavenger Resins: Polymer-bound scavenger resins can be a highly effective method for removing excess reagents. For hydrazine, a resin with a bound 1,3-diketone functionality can be used. The resin selectively reacts with the hydrazine, which can then be removed by simple filtration.[3]
-
Distillation: If the desired pyridazinone product is thermally stable and has a significantly higher boiling point than hydrazine, distillation under reduced pressure can be an option.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final yield and purity of the pyridazinone derivative. The following table summarizes representative data for different purification techniques.
| Compound Type | Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Substituted Pyridazinone | Recrystallization (Ethanol) | Not Specified | >95 (by TLC) | 75 | [4] |
| 6-Phenylpyridazin-3(2H)-one | Not Specified | Not Specified | >97 (by HPLC) | 77.3 | |
| Pyridazinone Derivative | Column Chromatography | Not Specified | >93 (by 1H NMR) | >79 | |
| Curcumin (as a model) | Crystallization | 67-75 | 99.4 | 13 | [5] |
| Curcumin (as a model) | Crystallization | 67-75 | 90.1 | 62 | [5] |
Note: Direct comparative studies on the same crude pyridazinone product are scarce in the literature. The data presented is illustrative of typical outcomes for the respective methods.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude pyridazinone product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If necessary, add small additional portions of the hot solvent to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyridazinone product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridazinone derivative.
Protocol 3: General Procedure for a Scavenger Resin to Remove Hydrazine
-
Resin Selection: Choose a scavenger resin appropriate for the impurity. For example, a polymer-bound 1,3-diketone resin is effective for scavenging hydrazines.[3]
-
Reaction Quenching: After the pyridazinone synthesis reaction is complete, dissolve the crude reaction mixture in a suitable organic solvent.
-
Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the excess reagent).
-
Stirring: Stir the mixture at room temperature for a period of 4-16 hours to allow for complete reaction between the scavenger and the impurity.
-
Filtration: Remove the resin by filtration.
-
Work-up: Wash the resin with the same solvent. The combined filtrate contains the purified product, which can be isolated by evaporating the solvent.
Visualizations
Caption: A workflow for selecting a suitable purification strategy.
References
Validation & Comparative
A Comparative Analysis of 4-Bromo-6-chloropyridazin-3(2H)-one and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Among the numerous derivatives, 4-Bromo-6-chloropyridazin-3(2H)-one serves as a key intermediate and a pharmacophore in the design of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, focusing on their anticancer and kinase inhibitory properties, supported by experimental data and detailed methodologies.
Performance Comparison of Pyridazinone Analogs
The biological activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the core ring. Structure-activity relationship (SAR) studies have revealed that modifications at the C4, C6, and N2 positions can drastically alter their potency and selectivity against various biological targets.[4][5]
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][6] The introduction of different aryl and heterocyclic moieties at the C6 position, in particular, has been a successful strategy in developing potent antitumor compounds.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for a selection of pyridazinone analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Leukemia (SR) | < 0.1 | [6] |
| 2 | 6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Non-Small Cell Lung (NCI-H522) | < 0.1 | [6] |
| 3 | 6-(3-fluoro-4-methoxyphenyl)-pyridazin-3(2H)-one derivative | Colon (HCT116) | Not specified, but showed promising anti-proliferative effects | [1] |
| 4 | Diarylurea pyridazinone derivative 10l | Non-Small Cell Lung (A549/ATCC) | GI50: 1.66–100 | [2][7] |
| 5 | Diarylurea pyridazinone derivative 17a | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21–100.14 | [2][7] |
GI50: The concentration that causes 50% growth inhibition. GI%: Growth Inhibition Percentage.
Kinase Inhibition
The pyridazinone scaffold has been successfully utilized to develop potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] Analogs of this compound have shown inhibitory activity against kinases such as VEGFR-2 and Bruton's tyrosine kinase (BTK).
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyridazinone derivative | BTK | 2.1 | [3] |
| Diarylurea pyridazinone derivative 17a | VEGFR-2 | Not specified, but showed best inhibitory activity in the series | [2] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. The following sections outline the key assays used to evaluate the biological performance of the pyridazinone analogs discussed in this guide.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a DMSO stock, diluted with culture medium) for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.[1][8]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, BTK)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the specific substrate in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Biological Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of pyridazinone analogs.
Simplified Signaling Pathway of a Receptor Tyrosine Kinase (RTK)
Caption: Inhibition of an RTK signaling pathway by a pyridazinone analog.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy as anticancer agents and kinase inhibitors warrants further investigation. The strategic modification of this core structure, guided by comprehensive SAR studies, holds the potential for the development of novel therapeutics with improved potency, selectivity, and pharmacological profiles. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of pyridazinone derivatives.
References
- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sarpublication.com [sarpublication.com]
- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-6-chloropyridazin-3(2H)-one
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the reliability and accuracy of data. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 4-Bromo-6-chloropyridazin-3(2H)-one. This critical intermediate in the synthesis of various active pharmaceutical ingredients demands robust analytical oversight to guarantee purity, stability, and overall quality.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these methods, supported by hypothetical, yet realistic, experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of hypothetical validated HPLC-UV and GC-MS methods for the analysis of this compound.
Quantitative Data Summary
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Robustness | Robust | Moderately Robust |
Qualitative Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Selectivity | Moderate; based on retention time and UV absorbance. | High; based on retention time and mass-to-charge ratio. |
| Sensitivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Cost (Instrument/Operation) | Moderate / Low | High / Moderate |
| Advantages | - Wide applicability- Non-destructive- Simple sample preparation | - High specificity- Structural elucidation capability- Excellent for impurity profiling |
| Disadvantages | - Lower selectivity than MS- Potential for co-elution | - Requires analyte volatility- Potential for thermal degradation- More complex instrumentation |
Experimental Protocols
The following sections detail the hypothetical experimental protocols for the validation of HPLC-UV and GC-MS methods for this compound.
HPLC-UV Method Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting six replicate samples of the same concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
GC-MS Method Protocol
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 20 µg/mL by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range.
3. Validation Procedure:
-
The validation procedure for linearity, accuracy, precision, LOD, LOQ, and robustness is analogous to the HPLC-UV method, with adjustments made for the different instrumentation and sample handling procedures.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods.
Unraveling the Molecular Blueprint: A Comparative Guide to the Characterization of 4-Bromo-6-chloropyridazin-3(2H)-one
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-6-chloropyridazin-3(2H)-one, a halogenated pyridazinone derivative, presents a unique analytical challenge due to the presence of bromine and chlorine isotopes. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of this compound, offering researchers and scientists a practical framework for their analytical workflows.
Mass Spectrometry: A Window into Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound, the presence of both bromine and chlorine atoms leads to a distinctive isotopic pattern in the mass spectrum, which is a key identifying feature.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a complex molecular ion region due to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M) and its isotopic variants (M+2, M+4).
The fragmentation of the pyridazinone ring is expected to proceed through several key pathways, including the loss of carbon monoxide (CO), nitrogen (N₂), and halogen radicals. Cross-ring cleavage of the pyridazinone ring is a common fragmentation pathway for such heterocyclic systems.[1]
Below is a table summarizing the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment | Proposed Structure | Key Fragmentation Step |
| [M]⁺, [M+2]⁺, [M+4]⁺ | C₄H₂BrClN₂O⁺ | Molecular Ion Cluster |
| [M-CO]⁺ | C₃H₂BrClN₂⁺ | Loss of Carbon Monoxide |
| [M-Cl]⁺ | C₄H₂BrN₂O⁺ | Loss of Chlorine Radical |
| [M-Br]⁺ | C₄H₂ClN₂O⁺ | Loss of Bromine Radical |
| [M-CO-N₂]⁺ | C₃H₂BrCl⁺ | Loss of CO followed by N₂ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of this compound would involve the following steps:
-
Sample Introduction: The compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
References
A Comparative Analysis of the Biological Efficacy of Pyridazinone Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Performance of Pyridazinone Scaffolds.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the pyridazinone ring, as well as the degree of saturation of the ring itself. This guide provides a comparative analysis of the biological efficacy of different pyridazinone isomers, supported by experimental data from various studies. The information is intended to aid researchers in the rational design of more potent and selective therapeutic agents.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activity of various pyridazinone isomers. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anti-inflammatory and Analgesic Activity (COX-2 Inhibition)
Selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for anti-inflammatory and analgesic effects with reduced gastrointestinal side effects.[4] The data below compares the COX-2 inhibitory activity of different pyridazinone derivatives.
| Compound/Isomer Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2f (aryl ethenyl spacer at pos-6) | >100 | 0.016 | >6250 | [4] |
| 3c (pyridyl ethenyl spacer at pos-6) | >100 | 0.018 | >5555 | [4] |
| 5a (modified pyridazinone derivative) | 12.87 | 0.77 | 16.70 | [5] |
| 5f (modified pyridazinone derivative) | 25.29 | 1.89 | 13.38 | [5] |
| Celecoxib (Reference) | 4 | 0.012 | 333 | [6] |
Key Observation: Pyridazinone derivatives with specific substitutions at position-6 demonstrate potent and highly selective COX-2 inhibition, in some cases exceeding the selectivity of the standard drug, celecoxib.
Phosphodiesterase (PDE) Inhibition
Pyridazinone derivatives are known to inhibit various phosphodiesterase (PDE) isoforms, which are important targets for cardiovascular and inflammatory diseases.[7][8] The table below highlights the inhibitory activity against PDE4B and PDE5.
| Compound/Isomer Description | Target | % Inhibition (at 20 µM) | IC50 | Reference |
| 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) | PDE4B | 64% | 251 ± 18 nM | [8] |
| Corresponding 4,5-dihydropyridazinone of 4ba | PDE4B | ~20-40% | Not Reported | [8] |
| 27 (tricyclic pyridazinone) | PDE5 | Not Reported | 34 nM | [7] |
| Sildenafil (Reference) | PDE5 | Not Reported | 20 nM | [7] |
Key Observation: Unsaturated pyridazinone isomers (pyridazin-3(2H)-ones) have been shown to exhibit significantly higher PDE4B inhibitory activity compared to their saturated counterparts (4,5-dihydro-pyridazin-3(2H)-ones).[8] This suggests that the planarity of the pyridazinone ring plays a crucial role in binding to the active site of PDE4B.
Anticancer Activity
The cytotoxic effects of pyridazinone derivatives have been evaluated against various cancer cell lines. The data below showcases the IC50 values for selected compounds.
| Compound/Isomer Description | Cell Line | IC50 (µM) | Reference |
| 10l (pyridazinone-based diarylurea) | A549 (Lung Carcinoma) | Not explicitly stated, but induced G0-G1 arrest | [3] |
| (S)-(−)-2c (tricyclic pyridazinone) | STAT3 inhibition | Twice as potent as (R)-(+)-2c | [6][9] |
| (R)-(+)-2c (tricyclic pyridazinone) | STAT3 inhibition | Less potent than (S)-(-)-2c | [6][9] |
Key Observation: The stereochemistry of pyridazinone derivatives can have a profound impact on their biological activity, as demonstrated by the differential STAT3 inhibitory potency of the (S) and (R) enantiomers of a tricyclic pyridazinone.[6][9]
Antimicrobial Activity
Certain pyridazinone isomers have shown promising activity against pathogenic bacteria.
| Compound/Isomer Description | Bacterial Strain | MIC (µM) | Reference |
| 7 (novel pyridazinone derivative) | S. aureus (MRSA) | 7.8 | [10] |
| 13 (novel pyridazinone derivative) | A. baumannii | 3.74 | [10] |
| 13 (novel pyridazinone derivative) | P. aeruginosa | 7.48 | [10] |
Key Observation: Specific substitutions on the pyridazinone ring are crucial for potent antibacterial activity, with some derivatives showing significant efficacy against multidrug-resistant strains.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2.
Procedure:
-
Purified human recombinant COX-1 or COX-2 enzyme is added to the wells of a microplate.
-
The plate is incubated for a few minutes at room temperature.
-
Various concentrations of the test pyridazinone isomer (typically dissolved in DMSO) are added to the wells. A vehicle control (DMSO alone) is also included.
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by the addition of arachidonic acid to each well.
-
The reaction is allowed to proceed for a defined period, and then stopped.
-
The production of prostaglandin G2 (PGG2), an intermediate product, is measured using a fluorometric probe. The fluorescence intensity is proportional to the amount of PGG2 generated.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
In Vitro Phosphodiesterase 4B (PDE4B) Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PDE4B.
Objective: To determine the IC50 of pyridazinone isomers against PDE4B.
Procedure:
-
Serial dilutions of the test compounds are prepared in DMSO.
-
In a microplate, assay buffer, recombinant human PDE4B enzyme, and the test compound or vehicle (DMSO) are combined.
-
The plate is pre-incubated at 30°C for 10 minutes.
-
The reaction is initiated by adding a mixture of cAMP and ³H-cAMP (radiolabeled substrate).
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated, typically by boiling or adding a stop solution.
-
Snake venom nucleotidase is added and incubated to convert the resulting ³H-AMP to ³H-adenosine.
-
The unreacted ³H-cAMP is separated from the ³H-adenosine using an anion-exchange resin.
-
The amount of ³H-adenosine produced is quantified using a scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.[2]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
Objective: To evaluate the effect of pyridazinone isomers on the viability and metabolic activity of cancer cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere and grow for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the test pyridazinone isomer. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.
-
The cells are incubated with the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazinone isomers and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of pyridazinone inhibitors
A Comparative Guide to the Structure-Activity Relationships of Pyridazinone Inhibitors
For decades, the pyridazinone scaffold has been a cornerstone in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazinone derivatives targeting three distinct and significant protein families: Phosphodiesterases (PDEs), Bruton's Tyrosine Kinase (BTK), and GABA-A receptors. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate the understanding and future design of novel pyridazinone-based therapeutics.
Pyridazinone Inhibitors of Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signaling pathways.[1] Inhibition of specific PDE isoforms has been a successful strategy for treating a range of conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction.[2]
Structure-Activity Relationship Summary
The SAR of pyridazinone-based PDE inhibitors is highly dependent on the targeted isoform. Key structural modifications on the pyridazinone core dictate both potency and selectivity.
-
PDE3 Inhibition : For PDE3 inhibitors, a critical feature is the lactam functionality of the pyridazinone ring with an unsubstituted nitrogen atom.[3]
-
PDE4 Inhibition : In contrast, PDE4 inhibition is significantly enhanced by the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring.[3][4]
-
PDE5 Inhibition : The SAR for PDE5 inhibitors often involves a fused pyrazole-pyridazinone system. A benzyl group at the 2-position of the pyridazinone and a phenyl ring at position 9 of a tricyclic core are associated with potent and selective PDE5 inhibition.
| Compound Series | Key Structural Features | Target | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | Unsubstituted N(2) on pyridazinone | PDE3 | 2750 | [4] |
| Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | N(2)-benzyl substituent on pyridazinone | PDE4 | 2580 | [4] |
| Pyrazolo[3,4-d]pyridazinones | Benzyl at pyridazine 2-nitrogen | PDE5 | 34 | |
| Biphenyl Pyridazinones | Varied functional groups in a solvent-filled pocket | PDE4 | Picomolar range |
Signaling Pathway: cGMP-Specific PDE5
The following diagram illustrates the signaling pathway involving cGMP and the role of PDE5 inhibitors. Nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. cGMP then activates Protein Kinase G (PKG), leading to smooth muscle relaxation and vasodilation. PDE5 hydrolyzes cGMP, terminating the signal. Pyridazinone-based PDE5 inhibitors block this hydrolysis, prolonging the vasodilatory effects.[1][5]
Caption: cGMP signaling pathway and the inhibitory action of pyridazinone-based PDE5 inhibitors.
Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of compounds against the PDE5 enzyme.[6][7][8]
-
Reagent Preparation :
-
Prepare a stock solution of the test pyridazinone inhibitor in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Dilute recombinant human PDE5A1 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) in the assay buffer.
-
Prepare a solution of a binding agent (phosphate-binding nanoparticles) in the assay buffer.
-
-
Assay Procedure :
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the binding agent to all wells.
-
-
Data Acquisition and Analysis :
-
Read the fluorescence polarization (in millipolarization units, mP) on a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pyridazinone Inhibitors of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[9] Irreversible inhibition of BTK has emerged as a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.
Structure-Activity Relationship Summary
The SAR of pyridazinone-based BTK inhibitors has been focused on developing potent and selective irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.
-
Michael Acceptor Moiety : The presence of an α,β-unsaturated amide group (a Michael acceptor) is crucial for the irreversible binding to Cys481. Modifications to this group, such as replacing the acrylamide with a vinyl sulfonamide, can impact potency.[10]
-
Scaffold Optimization : SAR studies have focused on optimizing the pyridazinone scaffold to improve metabolic stability and pharmacokinetic properties. For instance, introducing substituents on the central aryl linker can enhance stability.[11]
| Compound Series | Key Structural Features | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyridazinone | Acrylamide Michael acceptor | BTK | 2.1 | [10] |
| Pyrazolo[3,4-d]pyridazinone | Vinyl sulfonamide Michael acceptor | BTK | 4.2 | [10] |
| Pyridazinone Analogs | Optimized central aryl linker | BTK | Potent, improved stability | [11] |
Signaling Pathway: B-Cell Receptor (BCR) Signaling
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Antigen binding to the BCR initiates a signaling cascade involving the activation of several kinases, including LYN, SYK, and BTK.[12][13][14] Activated BTK then phosphorylates downstream targets like PLCγ2, leading to the activation of transcription factors that promote B-cell proliferation and survival. Pyridazinone-based irreversible BTK inhibitors covalently bind to and inactivate BTK, thereby blocking this critical signaling pathway.
Caption: B-Cell Receptor (BCR) signaling pathway and the irreversible inhibition of BTK by pyridazinone derivatives.
Experimental Protocol: BTK Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[9][15][16]
-
Reagent Preparation :
-
Prepare the BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.
-
Prepare serial dilutions of the test pyridazinone inhibitor in 5% DMSO.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure :
-
In a 96-well plate, add the inhibitor solution or a 5% DMSO control.
-
Add the BTK enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Data Acquisition and Analysis :
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Pyridazinone Modulators of GABA-A Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, is a key target for drugs that treat anxiety, epilepsy, and sleep disorders.[17]
Structure-Activity Relationship Summary
Pyridazinone derivatives have been developed as potent and selective antagonists of the GABA-A receptor.
-
Positively Charged GABA Moiety : A key finding in the SAR of these compounds is the necessity of a GABA moiety that bears a positive charge for optimal recognition and binding to the GABA-A receptor.[18]
-
Aryl Substituents : Modifications to the aryl group attached to the pyridazine ring can influence affinity. For example, substituting a phenyl ring at the para position with a chlorine or a methoxy group can lead to high-affinity compounds.[19]
| Compound | Key Structural Features | Target | Ki (µM) | Reference |
| SR 95531 | Methoxy-substituted phenyl at para position | GABA-A Receptor | 0.15 | [19] |
| SR 42641 | Chloro-substituted phenyl at para position | GABA-A Receptor | 0.28 | [19] |
Signaling Pathway: GABAergic Synapse
The following diagram depicts a GABAergic synapse and the action of pyridazinone-based GABA-A receptor antagonists. GABA is released from the presynaptic neuron and binds to GABA-A receptors on the postsynaptic membrane, causing an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory signal.[20][21] Pyridazinone antagonists competitively block the binding of GABA to the receptor, thereby preventing this inhibitory signal.
Caption: GABAergic synapse showing the competitive antagonism of the GABA-A receptor by pyridazinone derivatives.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to measure the affinity of pyridazinone compounds for the GABA-A receptor using [3H]muscimol, a potent GABA-A agonist.[22][23]
-
Membrane Preparation :
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the synaptic membranes.
-
Wash the membranes multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Resuspend the final membrane pellet in the binding buffer and store at -80°C.
-
-
Binding Assay :
-
On the day of the assay, thaw the membranes and wash them twice with the binding buffer.
-
In a 96-well plate, add the membrane preparation.
-
For total binding, add a low concentration of [3H]muscimol (e.g., 5 nM).
-
For non-specific binding, add [3H]muscimol and a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).
-
For competition binding, add [3H]muscimol and varying concentrations of the test pyridazinone compound.
-
Incubate the plate at 4°C for 45 minutes.
-
-
Data Acquisition and Analysis :
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, plot the percent specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki (inhibitor constant) can be calculated.
-
References
- 1. TPC - cAMP and cGMP [turkupetcentre.net]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. cusabio.com [cusabio.com]
- 14. genscript.com [genscript.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay for comparing PDE10A inhibition by different compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for determining the inhibitory activity of various compounds against Phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in cellular signal transduction, primarily expressed in the medium spiny neurons of the striatum.[1] It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[2] Consequently, inhibitors of PDE10A are promising therapeutic agents for neurological and psychiatric disorders.[2][3]
Accurate and reproducible in vitro assays are essential for determining the potency (e.g., IC50 value) and selectivity of PDE10A inhibitors.[2] This guide details the experimental protocols for common assay types and presents comparative data for several known inhibitors.
Comparison of PDE10A Inhibitor Potency
The inhibitory potency of various compounds against PDE10A is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[4] The following table summarizes the IC50 values for several known PDE10A inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference |
| MK-8189 | 0.029 (Kᵢ) | Fluorescence Polarization | [5] |
| PF-2545920 | - | - | [6] |
| Papaverine | 19 | - | [6] |
| PQ-10 | - | - | [4] |
| Compound 8c | 28 ± 1.2 | - | [6][7] |
| IBMX | 12,000 | Fluorescence Polarization | [8] |
| Methoxymethyl-IBMX | 29,000 | Fluorescence Polarization | [8] |
| Rolipram | >50,000 | Fluorescence Polarization | [8] |
| Pde10A-IN-3 | 1 µM (57% inhibition) | Biochemical Screen | [9] |
Note: The specific assay conditions can influence the IC50 values. Direct comparison should be made with caution.
PDE10A Signaling Pathway and Inhibition
PDE10A plays a critical role in regulating intracellular levels of cAMP and cGMP.[2] By hydrolyzing these second messengers, PDE10A terminates their downstream signaling cascades.[10] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[4][9] This modulation of cyclic nucleotide signaling pathways is the primary mechanism by which PDE10A inhibitors exert their effects.[2] In striatal medium spiny neurons, this has implications for both the direct and indirect pathways.[11][12]
Experimental Protocols
Several in vitro methods are available to assess PDE10A inhibition. The fluorescence polarization (FP) assay is a widely used homogeneous technique.[1][2] Other methods include the PDE-Glo™ Phosphodiesterase Assay and nanocalorimetry.[12][13]
Fluorescence Polarization (FP)-Based Assay
This assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage by PDE10A.[2]
Materials:
-
Recombinant human PDE10A enzyme[4]
-
Fluorescently labeled substrate (e.g., FAM-cAMP)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[1]
-
Test compounds (inhibitors)
-
Microplate reader capable of measuring fluorescence polarization[14]
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds.[1]
-
Dilute the PDE10A enzyme to the desired working concentration in assay buffer.[1] The optimal concentration should be determined through an enzyme titration experiment.
-
Dilute the fluorescent substrate (e.g., FAM-cAMP) to its working concentration in assay buffer.[2]
-
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor solutions to the wells of a microplate.[2] For controls, add inhibitor buffer.
-
Add 25 µL of the substrate solution to all wells except the "Blank" wells.[2]
-
To initiate the reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.[2] Add 20 µL of assay buffer to the "Substrate Control" wells.
-
The final reaction volume is 50 µL.[2]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2]
-
-
Signal Detection:
-
Data Analysis:
PDE-Glo™ Phosphodiesterase Assay
This is a luminescence-based assay that measures the amount of AMP or GMP produced.
Protocol: The assay is typically performed according to the manufacturer's protocol (Promega Corporation).[12] It involves incubating the PDE10A enzyme with the substrate (cAMP or cGMP) and the test inhibitor, followed by the addition of reagents that convert the resulting AMP or GMP into a luminescent signal.
Nanocalorimetry-Based Assay
This label-free method measures the heat change associated with the enzymatic reaction.[13]
Protocol: Enzyme activity is measured using an isothermal titration calorimeter. The hydrolysis of cGMP or cAMP by PDE10A is monitored in the presence and absence of the inhibitor. This method is particularly useful for fragment-based screening.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Assessing the Selectivity of Pyridazinone-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, targeting a range of kinases implicated in oncology and immunology. This guide provides an objective comparison of the selectivity profiles of key pyridazinone-based inhibitors targeting c-Met, C-terminal Src Kinase (CSK), and Bruton's Tyrosine Kinase (BTK). The information is supported by experimental data to aid in the selection and development of these compounds for therapeutic applications.
Comparative Selectivity of Pyridazinone-Based Kinase Inhibitors
The following tables summarize the inhibitory activity and selectivity of representative pyridazinone-based compounds against their primary targets and a selection of off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes a higher potency.
c-Met Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in tumor cell proliferation, survival, and metastasis.[1][2] Pyridazinone-based inhibitors have shown significant promise in targeting this kinase.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| MSC2156119 (Tepotinib) | c-Met | 4.6 | AXL | >1000 | [3] |
| MER | >1000 | [3] | |||
| FLT3 | >1000 | [3] | |||
| Compound 19 | c-Met | 1.1 | Not specified | - | [4] |
MSC2156119 (Tepotinib), a clinically developed pyridazinone derivative, demonstrates high selectivity for c-Met.[3] Its optimization from an initial high-throughput screening hit led to a compound with excellent potency and a favorable selectivity profile, with minimal activity against other tested kinases.[3]
CSK Inhibitors
C-terminal Src Kinase (CSK) is a critical negative regulator of Src-family kinases (SFKs), such as LCK in T-cells.[5][6] Inhibition of CSK can enhance T-cell activation, making it an attractive target for cancer immunotherapy.[5]
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | Selectivity Metric (FSI100)* | Reference |
| Compound 13 | CSK | 1.3 | LCK | 2.1% | [5] |
| Not specified |
*FSI100: Percent of 238 kinases tested with an IC50 value within 100-fold of the CSK IC50.[5]
Compound 13, a pyrazolo[1,5-a]pyridine inhibitor derived from a pyridazinone lead, shows potent CSK inhibition and high selectivity against the closely related kinase LCK.[5] This selectivity is crucial as the intended therapeutic effect is the enhancement of LCK activity through the inhibition of its negative regulator, CSK.[5]
BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[7][8] The pyrazolo[3,4-d]pyridazinone scaffold has been successfully employed to develop potent and irreversible BTK inhibitors.[9]
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | Selectivity Information | Reference |
| Compound 8 | BTK | 2.1 | Not specified | Highly selective in a panel of 270 kinases. | [10] |
| Compound 23 | BTK | 0.6 | Not specified | Only inhibited 9 out of 270 kinases at 1 µM. | [11] |
Compound 8, a pyrazolo[3,4-d]pyridazinone, demonstrates potent irreversible inhibition of BTK with an IC50 value comparable to the approved drug ibrutinib.[9] Notably, it is highlighted as having high selectivity. Another pyridazinone analog, compound 23, also shows excellent potency and selectivity, inhibiting only a small fraction of a large kinase panel at a high concentration.[11]
Experimental Protocols
The assessment of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The following are detailed methodologies for two commonly employed assays in the characterization of the inhibitors discussed.
Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
Methodology:
-
Reaction Setup: Kinase, substrate, and any required cofactors are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[12]
-
Compound Addition: The pyridazinone-based inhibitor, at various concentrations, is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-33P]ATP. The ATP concentration is typically kept near the Km value for each kinase to ensure a sensitive measurement of inhibition.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25-30°C).
-
Termination and Capture: The reaction is stopped by spotting the mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The filter captures the phosphorylated substrate, while the unreacted [γ-33P]ATP is washed away.
-
Quantification: The amount of radioactivity on the dried filter membrane is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.
Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to a kinase through a competitive binding format using fluorescence resonance energy transfer (FRET).
Principle: The assay relies on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer from the kinase of interest. A europium (Eu)-labeled anti-tag antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase (with an epitope tag, e.g., GST or His), the Eu-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the test compound in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.
-
Addition of Kinase and Antibody: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
-
Addition of Tracer: Add the tracer solution to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percentage of inhibition is determined based on the decrease in the FRET signal in the presence of the inhibitor compared to a DMSO control. IC50 values are then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the workflows of the selectivity assays provides a clearer understanding of their mechanism of action and evaluation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of Csk alters affinity recognition by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyridazinone Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyridazinone derivatives against several key biological targets. The information is compiled from recent studies and presented to facilitate the identification of promising scaffolds for further development.
Pyridazinone and its derivatives have emerged as a "wonder nucleus" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1] Molecular docking studies are a crucial tool in understanding the structure-activity relationships of these compounds and in guiding the design of more potent and selective inhibitors. This guide summarizes the findings of several comparative docking studies, presenting key quantitative data, experimental protocols, and visual representations of relevant biological pathways and computational workflows.
Performance Comparison of Pyridazinone Derivatives
The following tables summarize the docking performance of selected pyridazinone derivatives against various therapeutic targets as reported in recent literature.
Anticancer Targets
Pyridazinone derivatives have been extensively studied for their potential as anticancer agents, with molecular docking studies providing insights into their binding modes with targets like VEGFR-2 and cyclin-dependent kinases.[1][2]
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 10l | VEGFR-2 | - | Sorafenib | - |
| Compound 17a | VEGFR-2 | - | Sorafenib | - |
| Compound n1(e) | Cyclin-dependent kinase (4MNB) & DNA-hexamer (1X95) | -8.00 | - | - |
| Compound 17 | Urokinase | - | Doxorubicin | - |
Note: Specific docking scores for compounds 10l and 17a against VEGFR-2 were not provided in the source material, but they were identified as promising candidates based on these studies.[2][3] Compound 17 showed potent anticancer activity comparable to doxorubicin.[4][5]
Antibacterial Targets
Several novel pyridazinone derivatives have demonstrated significant antibacterial activity, with docking studies helping to elucidate their interactions with bacterial proteins.[6]
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 13 | S. aureus protein (1JIJ) | -7.31 | Amikacin | - |
| Compound 7 | S. aureus protein (1JIJ) | -7.12 | Amikacin | - |
| Compound 13 | P. aeruginosa protein (2UV0) | -5.69 | - | - |
| Compound 7 | E. coli protein (4WUB) | -5.74 | - | - |
Note: The reference docking score for Amikacin was mentioned as "favorable" but the exact value was not specified.[6]
Enzyme Inhibition for Other Therapeutic Areas
Pyridazinone derivatives have also been investigated as inhibitors of enzymes implicated in diabetes, inflammation, and neurodegenerative diseases.
| Compound | Target Enzyme | IC50 (µM) | Docking Score (kcal/mol) | Reference Compound |
| Compound O3 | α-glucosidase | 22.06 ± 0.24 | - | Acarbose |
| Compound O3 | α-amylase | 99.93 ± 1.71 | - | - |
| Compound O7 | α-amylase | 93.12 ± 3.10 | - | - |
| Compound 6b | COX-2 | 0.18 | - | Celecoxib (IC50 = 0.35 µM) |
| Compound TR16 | MAO-B | 0.17 | - | - |
| Compound TR2 | MAO-B | 0.27 | - | - |
| Compound VI2a | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | - (25.02% & 51.70% inhibition) | - | - |
Experimental Protocols: A General Overview
The methodologies employed in the cited docking studies share a common workflow, which is outlined below.
Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then optimized to their lowest energy conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or Molegro Virtual Docker.[1][7][8] The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates the binding affinity or docking score for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions with the amino acid residues in the active site. These interactions, which include hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of the ligand's activity.[9]
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by pyridazinone derivatives and a typical experimental workflow for comparative docking studies.
Caption: VEGFR-2 signaling pathway inhibited by pyridazinone derivatives.
Caption: General workflow for comparative molecular docking studies.
References
- 1. proquest.com [proquest.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Biological Activity of Dihalopyridazinones: A Focus on 4-Bromo-6-chloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activity of dihalopyridazinone derivatives, with a specific focus on 4-Bromo-6-chloropyridazin-3(2H)-one. Due to the limited publicly available biological data for this compound itself, this guide will draw comparisons from structurally related dihalopyridazinones to provide a comprehensive understanding of this class of compounds.
Overview of Biological Activities
Pyridazinone derivatives are known to possess a diverse range of pharmacological effects. The introduction of halogen atoms into the pyridazinone ring can significantly influence their biological profile. While specific data for this compound is sparse, its amine counterpart, 4-Bromo-6-chloropyridazin-3-amine, is recognized as a key intermediate in the synthesis of potent imidazo[1,2-b]pyridazine-based phosphodiesterase 10a (PDE10a) inhibitors, suggesting its potential utility in the development of therapeutics for neurological and psychiatric disorders.[3][4]
Broader studies on dihalopyridazinone derivatives have revealed significant potential in two primary areas:
-
Anticancer Activity: Numerous substituted pyridazinone derivatives have demonstrated cytotoxic effects against various human cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through different mechanisms.[1][5][6]
-
Antimicrobial Activity: Dihalopyridazinones have also been investigated for their antibacterial and antifungal properties. The nature and position of the halogen substituents play a crucial role in determining the antimicrobial spectrum and potency.[2][7][8]
Comparative Data on Dihalopyridazinone Derivatives
To illustrate the biological potential of the dihalopyridazinone scaffold, the following table summarizes the activity of representative compounds from the literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound/Derivative | Biological Activity | Assay | Results (IC₅₀/MIC/GI₅₀) | Reference |
| Representative Dihalopyridazinone 1 | Anticancer | MTT Assay against various cancer cell lines | Compound 2g (a 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) showed high activity against HL-60 (TB) (leukemia), SR (leukemia), NCI-H522 (non-small-cell lung cancer), and BT-549 (breast cancer) with a GI₅₀ value of less than 2 µM.[5] | [5] |
| Representative Dihalopyridazinone 2 | Anticancer | NCI-60 cell line screen | Compound 17a (a pyridazinone-based diarylurea derivative) showed significant anticancer activity with growth inhibition percentages (GI%) ranging from 62.21% to 100.14% against melanoma, NSCLC, prostate cancer, and colon cancer.[9] | [9] |
| Representative Dihalopyridazinone 3 | Antibacterial | Microdilution Broth Assay | Compound 10h (a pyridazinone-based diarylurea derivative) exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[7] | [7] |
| Representative Dihalopyridazinone 4 | Antifungal | Microdilution Broth Assay | Compound 8g (a pyridazinone-based diarylurea derivative) showed significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cytotoxic and antimicrobial activities of dihalopyridazinone compounds.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]
Caption: Workflow of the MTT assay for determining the cytotoxicity of dihalopyridazinone derivatives.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][13]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[13]
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (broth only) controls.[13]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of dihalopyridazinones.
Signaling Pathways
The anticancer activity of many pyridazinone derivatives is often linked to the induction of apoptosis. A simplified, generalized pathway is depicted below. Specific dihalopyridazinones may act on various targets within this pathway to exert their cytotoxic effects.
Caption: Generalized signaling pathway for apoptosis induced by pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. usbio.net [usbio.net]
- 4. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | Benchchem [benchchem.com]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-6-chloropyridazin-3(2H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromo-6-chloropyridazin-3(2H)-one, a halogenated organic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
While a specific Safety Data Sheet (SDS) for this compound was not located, information for the closely related and structurally similar compound, 3-Amino-4-bromo-6-chloropyridazine, indicates that this class of chemicals is toxic if swallowed, inhaled, or in contact with skin. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area.
I. Personal Protective Equipment (PPE) and Hazard Summary
Before handling this compound, it is imperative to be equipped with the proper personal protective equipment. The following table summarizes the required PPE and the known hazards associated with this class of halogenated organic compounds.
| Hazard Category | Personal Protective Equipment (PPE) | Potential Hazards |
| Inhalation | Chemical fume hood, Respirator (if not in a fume hood) | Toxic if inhaled. May cause respiratory irritation. |
| Skin Contact | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat | Toxic in contact with skin. Causes skin irritation. |
| Eye Contact | Safety goggles or a face shield | Causes serious eye irritation or damage. |
| Ingestion | N/A (Eating and drinking are prohibited in the lab) | Toxic if swallowed. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, proper containment, and clear labeling. Follow these steps meticulously to ensure safe and compliant disposal.
-
Waste Segregation:
-
This compound is a halogenated organic compound .
-
It must be segregated from non-halogenated organic waste, inorganic waste (acids, bases), and general laboratory trash.[1][2][3]
-
Never mix halogenated waste with other waste streams, as this can lead to dangerous reactions and complicates the disposal process.[3]
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) carboys are commonly used for halogenated organic waste.[1][4]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of volatile vapors.[2][3]
-
The container should be stored in a secondary containment tray to mitigate any potential leaks or spills.[3][5]
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid halogenated organic waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated organic waste container. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]
-
All waste collection should be performed within a chemical fume hood to minimize inhalation exposure.[2]
-
-
Labeling:
-
Properly label the waste container before adding any waste.[2]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream. Avoid using abbreviations or chemical formulas.[2]
-
The primary hazard(s) (e.g., "Toxic," "Halogenated Organic Waste").
-
The name of the principal investigator or laboratory group.
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (or after a maximum of three months, as per some institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
III. Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (manageable by lab personnel) | 1. Alert nearby personnel and restrict access to the area. 2. Ensure you are wearing appropriate PPE (gloves, goggles, lab coat). 3. Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).[6] 4. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] 5. Decontaminate the spill area with soap and water or an appropriate solvent. 6. Label the container with the spill debris and request a hazardous waste pickup.[1] |
| Large Spill (beyond the capability of lab personnel) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's emergency response team or EHS department immediately. 3. If the substance is flammable, turn off any nearby ignition sources if it is safe to do so. 4. Close the doors to the affected area to contain vapors. 5. Await the arrival of trained emergency responders. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for 4-Bromo-6-chloropyridazin-3(2H)-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloropyridazin-3(2H)-one. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection. Inspect gloves for any damage before use and change them immediately upon contact with the chemical. For tasks with a higher risk of exposure, double gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is required. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area within a certified chemical fume hood is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Keep a spill kit readily accessible.
2. Handling:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.
-
Use compatible tools and equipment to prevent reactions.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage condition is under an inert atmosphere at 2-8°C[1].
3. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated into the halogenated organic waste stream[2].
-
Do not mix with non-halogenated waste to avoid increased disposal costs and complexities[3].
2. Container Management:
-
Use a compatible, leak-proof container with a secure lid for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Keep the waste container closed except when adding waste.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[4].
Experimental Protocols and Safety Visualizations
To ensure the highest level of safety, it is crucial to understand the workflow for handling hazardous chemicals and the hierarchy of safety controls.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

